Product packaging for Molybdenum(4+);oxygen(2-)(Cat. No.:)

Molybdenum(4+);oxygen(2-)

Cat. No.: B8210606
M. Wt: 127.95 g/mol
InChI Key: BBJKRZVRZOABAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molybdenum(4+);oxygen(2-) is a useful research compound. Its molecular formula is MoO2 and its molecular weight is 127.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Molybdenum(4+);oxygen(2-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Molybdenum(4+);oxygen(2-) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoO2 B8210606 Molybdenum(4+);oxygen(2-)

Properties

IUPAC Name

molybdenum(4+);oxygen(2-)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.2O/q+4;2*-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJKRZVRZOABAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[Mo+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MoO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical Investigations of Molybdenum Dioxide Molybdenum 4+ ;oxygen 2

Electronic Structure Elucidation

The electronic characteristics of molybdenum dioxide are complex, defined by the interplay of molybdenum and oxygen orbitals, and have been the focus of numerous theoretical studies.

Density Functional Theory (DFT) Approaches for Molybdenum Dioxide

Density Functional Theory (DFT) has been a primary tool for investigating the geometric and electronic properties of molybdenum dioxide. wordpress.comacs.orgmdpi.com These calculations have been instrumental in understanding the material's fundamental characteristics.

Various DFT methodologies have been employed to model MoO2. The Generalized Gradient Approximation (GGA), often using the Perdew-Burke-Ernzerhof (PBE) functional, has been successfully used to calculate structural data that aligns well with experimental findings. wordpress.comacs.org For instance, DFT calculations using the VASP (Vienna Ab initio Simulation Package) code with a plane wave basis set and the projector-augmented wave (PAW) method have provided accurate descriptions of the interactions between core and valence electrons. wordpress.comacs.org More recent studies have utilized the Meta Generalized Gradient Approximation (MGGA) SCAN functional with PseudoDojo pseudopotentials to gain deeper insights into the Mo-O bonding. nih.gov

Some research has also incorporated Dynamical Mean-Field Theory (DMFT) with DFT (LDA+DMFT) to account for strong electron-electron interactions, which are significant in understanding the material's metallic nature and orbital-specific behaviors. mdpi.com These advanced methods help in describing dynamical many-particle effects that are not fully captured by standard DFT approaches. mdpi.com

Band Structure and Density of States Analyses of Molybdenum Dioxide

Analyses of the band structure and density of states (DOS) are crucial for understanding the electronic behavior of molybdenum dioxide. wordpress.comacs.orgnih.govresearchgate.netacs.org These studies consistently show that MoO2 is a metallic compound. wordpress.comacs.orgnih.govacs.org

The band structure of MoO2 is characterized by the absence of a band gap, with the valence and conduction bands overlapping at the Fermi level. nih.gov This metallic character is a direct consequence of the +4 oxidation state of molybdenum and the monoclinic crystal structure of the material. nih.gov The Fermi level is observed to lie within a distinct trough in the density of states. wordpress.comacs.orgacs.org

The projected density of states (PDOS) reveals the contributions of different orbitals to the electronic structure. wordpress.comnih.gov The valence band is primarily composed of O 2p states, with some hybridization with Mo 4d states. wordpress.comacs.org Conversely, the states near the Fermi level and in the conduction band are dominated by the Mo 4d orbitals. wordpress.comacs.org Specifically, the electronic density of states can be divided into distinct regions:

-8 to -6 eV: Primarily O 2p states with significant mixing from Mo d states. wordpress.comacs.org

-6 to -2 eV: Dominated by O 2p states with some hybridization with Mo d states. wordpress.comacs.org

-2 eV to the Fermi level: Predominantly Mo d states. wordpress.comacs.org

Above the Fermi level: Dominated by Mo 4d states. wordpress.comacs.org

Fermi Surface Characteristics and Electron Dynamics in Molybdenum Dioxide

The metallic nature of molybdenum dioxide is further elucidated by the characteristics of its Fermi surface. Theoretical investigations, often complemented by experimental techniques like angle-resolved photoemission spectroscopy and de Haas-van Alphen measurements, have provided a detailed picture of the Fermi surface. wordpress.com

Early studies using the augmented spherical wave (ASW) method within the local density approximation (LDA) identified a Peierls-like instability in MoO2 and investigated its Fermi surface. wordpress.com This research identified three distinct Fermi surface sheets. Associated with these sheets are different electron effective masses, which have been calculated to be 0.85, 1.87, and 2.85 times the rest mass of an electron. wordpress.com The complex bonding in MoO2 involves some delocalization of molybdenum electrons, contributing to the metallic conductivity. wikipedia.org

Core Level Spectroscopy and Final State Screening Effects in Molybdenum Dioxide

X-ray photoelectron spectroscopy (XPS) is a powerful technique for probing the core levels of atoms and understanding their chemical environment. In the case of molybdenum dioxide, the Mo 3d core level spectra exhibit a complex structure. wordpress.comacs.orgxpsfitting.com

Initially, this complexity was attributed to the presence of surface phases like Mo2O5. wordpress.comacs.org However, more recent and detailed studies combining high-resolution XPS with DFT calculations have demonstrated that these features are intrinsic to the material. wordpress.comacs.org The satellite peaks observed in the core photoemission spectra of MoO2 are now understood to arise from final state screening effects in this narrow-band metallic material. wordpress.comacs.org

Specifically, the Mo 3d5/2 peak shows a two-component structure. xpsfitting.com The main, sharper peak at a lower binding energy (around 229.3 eV) is attributed to a "screened" final state, while a broader satellite peak at a higher binding energy (around 231.0 eV) corresponds to an "unscreened" final state. xpsfitting.com This screening is performed by the conduction band electrons in the metallic MoO2. arxiv.org The analysis of these core level spectra requires careful curve fitting, often using pseudo-Voigt functions and considering the asymmetric line shapes characteristic of metallic materials. wordpress.comacs.org It's also been noted that commercial MoO2 samples can be partially oxidized on the surface to MoO3. edpsciences.org

Orbital Contributions to Molybdenum Dioxide Electronic States

The electronic states of molybdenum dioxide are a result of the hybridization between molybdenum and oxygen orbitals. wordpress.commdpi.comresearchgate.netxpsfitting.com The monoclinic crystal structure of MoO2, a distortion of the rutile structure, leads to alternating short and long Mo-Mo distances, resulting in Mo-Mo bonding. wikipedia.org

The valence band is predominantly formed by the O 2p orbitals, with some contribution from the Mo 4d states, indicating significant hybridization. wordpress.comacs.org The states around the Fermi level and forming the conduction band are mainly of Mo 4d character. wordpress.comacs.org More specifically, electronic structure calculations have shown that the states near the Fermi level originate from the Mo 4d t2g orbitals. mdpi.com

Some theoretical models have highlighted the importance of the d_x²-y² orbital, which exhibits a large bonding-antibonding splitting due to the metal-metal dimerization along the c-axis. mdpi.com This leads to a scenario with both band-insulating (d_x²-y²) and metallic (d_xz, d_yz) states near the Fermi level. mdpi.com The reciprocal hybridization of MoO2 nanoparticles with few-layer MoS2 has been shown to create a strong synergistic effect, enhancing properties for applications like lithium-ion batteries. rsc.orgnih.gov

Strain-Induced Electronic Structure Modulation in Molybdenum Dioxide

The electronic properties of molybdenum dioxide can be tuned by applying mechanical strain, a concept known as strain engineering. rsc.orgresearchgate.netsciopen.com This is particularly relevant for nanostructured forms of MoO2, such as monolayers and nanofins. rsc.orgresearchgate.netacs.org

First-principles calculations based on DFT have shown that the electronic band structure of a MoO2 monolayer can be significantly modulated by strain. rsc.orgresearchgate.net For instance, applying biaxial tensile strain can lead to a decrease in the energy bandgap. rsc.orgresearchgate.net At larger strain values (above 4%), a semiconductor-to-semimetal transition can be observed in the monolayer. rsc.orgresearchgate.net This transition is attributed to the changes in the bond lengths of the MoO2 structure. rsc.orgresearchgate.net The conductivity of MoO2 nanofins has been found to be relatively insensitive to applied strain. acs.org DFT calculations have also been used to validate the maximum fracture strain of MoO2 nanowires and to understand the deformation mechanism, which involves the fracture of Mo-O bonds. sciopen.com The strain energy on the MoO2 lattice when grown epitaxially on a substrate like sapphire can influence the orientation of the resulting flakes. arxiv.org

Interactive Data Tables

DFT Calculation Parameters for Molybdenum Dioxide

ParameterValue/TypeSource
DFT CodeVASP wordpress.comacs.org
Exchange-Correlation FunctionalPBE (GGA) wordpress.comacs.org
Electron-Core InteractionProjector-Augmented Wave (PAW) wordpress.comacs.org
Basis SetPlane Wave wordpress.comacs.org
Advanced FunctionalMGGA SCAN with PseudoDojo nih.gov

Electronic Properties of Molybdenum Dioxide

PropertyValue/DescriptionSource
Electronic CharacterMetallic wordpress.comacs.orgnih.gov
Band Gap0 eV (overlapping bands) nih.gov
Dominant Valence Band StatesO 2p with Mo 4d hybridization wordpress.comacs.org
Dominant Conduction Band StatesMo 4d wordpress.comacs.org
Fermi Surface Sheets3 wordpress.com
Electron Effective Masses0.85 m₀, 1.87 m₀, 2.85 m₀ wordpress.com

Mo 3d Core Level XPS Peak Positions

Peak AssignmentBinding Energy (eV)Source
Mo 3d₅/₂ (screened)~229.3 xpsfitting.com
Mo 3d₅/₂ (unscreened)~231.0 xpsfitting.com
Mo 3d₅/₂ (Mo(IV))229.2 - 229.3 escholarship.org
Mo 3d₃/₂ (Mo(IV))~232.5 escholarship.org

Surface Plasmon Resonances and Electron Delocalization in Monoclinic Molybdenum Dioxide Nanostructures

Monoclinic molybdenum dioxide (MoO₂) has emerged as a promising material for plasmonics, a field traditionally dominated by noble metals. Theoretical and experimental studies have revealed that monoclinic MoO₂ nanostructures can support intense and stable surface plasmon (SP) resonances, a behavior attributed to their metal-like characteristics. nih.gov The strong plasmonic activity is intrinsically linked to the abundance of delocalized electrons within the molybdenum d orbitals. nih.govbohrium.com This metallic character is a key feature, as the Fermi level in MoO₂ is situated within the band dominated by Mo d orbitals. researchgate.net

Theoretical calculations have been instrumental in understanding these phenomena. The electron localization function (ELF), a quantum chemical marker, has been used to map charge distribution, showing high concentrations of free electrons in MoO₂. bohrium.comresearchgate.net These delocalized d-orbital electrons are responsible for the surface plasmon resonance effect, which enhances the optical absorption of MoO₂ from the visible to the near-infrared (NIR) region. researchgate.net

Investigations using scanning transmission electron microscopy coupled with high-resolution electron energy loss spectroscopy have visualized multiple longitudinal and transversal SP modes. nih.gov The energies of these geometry-dependent plasmon modes can be tuned by controlling the shape, thickness, and length of the MoO₂ nanostructures. nih.gov This work highlights the potential of MoO₂ nanostructures in micro- and nano-optical and optoelectronic applications. nih.gov

Computational Modeling and Simulation of Molybdenum Dioxide Systems

Computational modeling serves as a powerful tool to predict and understand the fundamental properties of MoO₂ at an atomic level. These simulations provide insights that are crucial for designing and interpreting experiments.

First-principles calculations, primarily based on Density Functional Theory (DFT), have been extensively used to investigate the electronic and optical properties of MoO₂. These studies confirm that monoclinic MoO₂ (space group P2₁/c) is a metallic compound. mdpi.comresearchgate.net Calculations of its band structure consistently show a zero band gap, with the valence and conduction bands overlapping at the Fermi level. mdpi.com The projected density of states (PDOS) reveals that while the valence band is mainly derived from oxygen 2p states, the states near the Fermi level are dominated by molybdenum d orbitals, which accounts for the material's metallic conductivity. researchgate.netmdpi.com

Different computational methods and functionals have been employed to refine the accuracy of these predictions. The Meta Generalized Gradient Approximation (MGGA) SCAN functional, for instance, has been used to gain deeper insight into the Mo-O bonding. mdpi.comresearchgate.net Other approaches like the Generalized Gradient Approximation (GGA) with PBEsol and hybrid HSE06 functionals have also been utilized, as they are known to be accurate for solid-state oxide systems. mdpi.com

Optical properties have also been a key focus. Calculations of the dielectric function are essential for understanding the material's response to electromagnetic radiation and are fundamental to predicting its plasmonic behavior. researchgate.net Theoretical studies have been validated against experimental optical spectra, confirming the reliability of the computational models. mdpi.comresearchgate.net

Table 1: Summary of Theoretical and Experimental Electronic Properties of Molybdenum Dioxide

PropertyTheoretical FindingComputational MethodExperimental ValueReference
Band Gap 0 eV (Overlapping Bands)DFT (MGGA-SCAN)Metallic Conductor mdpi.com
Dominant States at Fermi Level Molybdenum d orbitalsDFT (MGGA-SCAN)- researchgate.netmdpi.com
Crystal Structure Monoclinic, Space Group P2₁/cDFTMonoclinic, P2₁/c mdpi.comresearchgate.netwhut.edu.cn
Valence Band Origin Primarily Oxygen 2p statesDFT (PDOS)- mdpi.com

Molybdenum dioxide is known to exist in several polymorphic forms. Besides the most common thermodynamically stable monoclinic (α-MoO₂) phase, researchers have synthesized and simulated other polymorphs. whut.edu.cnnih.govacs.org Physical vapor deposition has been used to grow three distinct ultrathin MoO₂ polymorphs: monoclinic, tetragonal, and a newly identified hexagonal phase. nih.govacs.org

Computational modeling suggests that the formation of these polymorphs is driven by the nucleation and coalescence of gas-phase clusters. nih.govacs.org Furthermore, theoretical investigations have predicted the existence of a high-pressure polymorph (HP-MoO₂). First-principles calculations indicated that a transition to an orthorhombic HP-MoO₂ phase, isostructural with HP-WO₂, should occur at pressures around 5 GPa at 0 K. scispace.comacs.orgnih.gov This predicted phase was subsequently synthesized using a multianvil press at 18 GPa and 1073 K. acs.orgnih.gov Theoretical calculations confirmed that this high-pressure polymorph is slightly metastable at ambient pressure compared to the monoclinic phase. acs.orgnih.gov Another polymorph with an ortho-TiO₂ structure was predicted to form at even higher pressures of 25-30 GPa. scispace.com

Creating heterostructures by combining MoO₂ with other materials, such as molybdenum disulfide (MoS₂) and graphene, is a key strategy for tuning its electronic properties for specific applications. dlut.edu.cnresearchgate.net The electronic interactions at the interface can lead to novel functionalities.

In MoS₂/MoO₂ heterostructures, the interface creates a semiconductor/metal junction. dlut.edu.cn The formation of these heterostructures can modulate the intrinsic electronic properties of the constituent materials, creating n-p heterojunctions that facilitate electron transfer and provide active sites for applications like gas sensing. rsc.org The electrical properties of these 2D/3D heterostructures can be further engineered by the choice of substrate, transitioning from metallic to semiconducting behavior. dlut.edu.cn The electronic structures of these conformal heterostructures are also dependent on the layer number of the 2D material, which can be controlled during synthesis. acs.org

Table 2: Investigated Molybdenum Dioxide Heterostructures and Their Engineered Properties

HeterostructureInteracting MaterialKey Engineered PropertyTheoretical ApproachReference
MoO₂/MoS₂ Molybdenum Disulfide (MoS₂)Formation of n-p heterojunctions, enhanced charge transferOne-step sulfurization, DFT dlut.edu.cnrsc.org
MoO₂/Graphene GrapheneEnhanced electrical conductivity, stable Li-ion storageFirst-principles calculations researchgate.netvjs.ac.vn
Ir/MoO₂ Iridium (Ir)Optimized electronic configuration via interfacial chemical bondingDFT acs.org

Advanced Synthesis Methodologies for Molybdenum Dioxide

Chemical Reduction Pathways for Molybdenum Dioxide Formation

Chemical reduction of higher molybdenum oxides, particularly molybdenum trioxide (MoO₃), is a common and effective method for producing molybdenum dioxide. This process involves the removal of oxygen atoms from the MoO₃ lattice, leading to the formation of MoO₂. The choice of reducing agent and reaction conditions significantly influences the properties of the final product.

Reduction from Higher Molybdenum Oxides (e.g., MoO₃ to MoO₂)

Hydrogen is a widely studied reducing agent for this transformation. acs.org The reduction process with hydrogen follows the reaction: MoO₃ + H₂ → MoO₂ + H₂O. j-kirr.or.kr Another approach involves the use of a mixture of carbon monoxide and carbon dioxide (CO-CO₂). acs.org The specific parameters of the reduction, such as temperature, gas flow rate, and the physical characteristics of the initial MoO₃ powder, play a critical role in determining the morphology and particle size of the resulting MoO₂. osti.gov

Reaction Kinetics and Intermediate Phase Formation during Molybdenum Dioxide Reduction

The reduction of MoO₃ to MoO₂ is not a direct conversion but proceeds through the formation of several intermediate molybdenum sub-oxides. acs.org Under various conditions, the reaction path often involves the formation of phases such as Mo₄O₁₁, Mo₉O₂₆, and Mo₈O₂₃. acs.orgosti.govacs.org

When using a CO-15 vol % CO₂ gas mixture in the temperature range of 901–948 K, the reduction follows a three-step sequence: MoO₃ → Mo₉O₂₆ → Mo₄O₁₁ → MoO₂. acs.orgnih.gov The rate-controlling steps for the reduction of MoO₃ to Mo₉O₂₆ and from the intermediate oxides to MoO₂ are identified as interfacial chemical reactions, with activation energies of 318.326 kJ/mol and 112.047 kJ/mol, respectively. acs.orgnih.gov

In the case of hydrogen reduction of ultra-fine spherical MoO₃, the mechanism also involves a two-step reduction with the generation of the intermediate product Mo₄O₁₁. researchgate.net The kinetics of this process can be described by a dual interface reaction model, where the initial step of MoO₃ to Mo₄O₁₁ is controlled by an interface chemical reaction with an activation energy of 122 kJ/mol, and the subsequent reduction of Mo₄O₁₁ to MoO₂ is controlled by diffusion, with an activation energy of 114 kJ/mol. researchgate.net It has been observed that both reduction steps can occur simultaneously until a certain reaction extent is reached, after which only the reduction of Mo₄O₁₁ to MoO₂ proceeds. researchgate.net

The table below summarizes the intermediate phases and activation energies observed during the reduction of MoO₃ to MoO₂ under different conditions.

Reducing AgentIntermediate PhasesRate-Controlling StepActivation Energy (kJ/mol)
CO-15 vol % CO₂Mo₉O₂₆, Mo₄O₁₁Interfacial chemical reaction318.326 (MoO₃ → Mo₉O₂₆)
Interfacial chemical reaction112.047 (Mo₉O₂₆ → MoO₂)
Hydrogen (H₂)Mo₄O₁₁Interface chemical reaction122 (MoO₃ → Mo₄O₁₁)
Diffusion114 (Mo₄O₁₁ → MoO₂)

Solution-Based Molybdenum Dioxide Synthesis Techniques

Solution-based methods offer a versatile and controllable approach to synthesizing molybdenum dioxide, particularly in the form of nanomaterials with tailored morphologies and properties. These techniques operate at relatively lower temperatures compared to gas-phase reduction methods.

Hydrothermal and Solvothermal Approaches for Molybdenum Dioxide Nanomaterials

Hydrothermal and solvothermal methods are widely employed for the synthesis of MoO₂ nanomaterials. These techniques involve the chemical reaction of precursors in a sealed vessel (autoclave) containing water (hydrothermal) or an organic solvent (solvothermal) at elevated temperatures and pressures.

In a typical solvothermal synthesis, molybdenum pentachloride (MoCl₅) can be used as a precursor in various alcohol solvents. nih.gov The choice of solvent has a significant impact on the resulting crystal structure and particle size of the MoO₂ nanoparticles. For instance, using tert-butanol (B103910) as a solvent at 200°C can produce larger nanoparticles (around 30 nm) with the conventional distorted rutile structure of MoO₂. nih.gov In contrast, solvents like ethanol (B145695), isopropanol, and benzyl (B1604629) alcohol tend to yield much smaller nanoparticles (2–4 nm) with a high-pressure polymorph structure of MoO₂. nih.gov Microwave-assisted solvothermal methods can accelerate the synthesis process, allowing for the rapid production of MoO₂ nanospheres. frontiersin.orgfrontiersin.org

Hydrothermal synthesis offers a direct route to produce MoO₂ nanoparticles. For example, molybdenum trioxide can be hydrothermally reduced to molybdenum dioxide directly on a copper substrate in a single step at low temperature and pressure. usf.edu Another approach involves the use of ammonium (B1175870) molybdate (B1676688) tetrahydrate and thiourea (B124793) in an oxalic acid solution, where the ratio of the molybdenum to the sulfur source can be adjusted to selectively synthesize single-phase MoO₂ or other molybdenum compounds. acs.org

The following table provides examples of hydrothermal and solvothermal synthesis parameters for MoO₂ nanomaterials.

MethodPrecursorSolvent/MediumTemperature (°C)Duration (h)Resulting Material
SolvothermalMoCl₅tert-butanol20024~30 nm MoO₂ nanoparticles (distorted rutile)
SolvothermalMoCl₅ethanol150-200242-4 nm MoO₂ nanoparticles (high-pressure polymorph)
Microwave-Assisted SolvothermalMoCl₅ethanol2003MoO₂ nanospheres
HydrothermalMoO₃Water--MoO₂ nanoparticles on copper substrate
Hydrothermal(NH₄)₆Mo₇O₂₄·4H₂O, CH₄N₂SOxalic acid solution--Single phase MoO₂

Photo-Induced Synthesis Routes for Molybdenum Dioxide Quantum Dots

A novel approach for the synthesis of molybdenum oxide quantum dots (QDs), including crystalline molybdenum dioxide QDs, involves a photo-induced method. fao.orgresearchgate.netrsc.org This technique utilizes a precursor such as molybdenum hexacarbonyl (Mo(CO)₆) as both the molybdenum source and a structural guiding agent. fao.orgrsc.org The synthesis is carried out under light irradiation, which induces the formation of MoOₓ QDs with diverse optical properties. fao.orgresearchgate.net Among the various molybdenum oxide species produced, crystalline MoO₂ QDs exhibit a distinct deep blue color and a strong localized surface plasmon resonance effect in the near-infrared (NIR) region. fao.orgresearchgate.netrsc.org This property makes them promising candidates for applications in surface-enhanced Raman scattering (SERS) and photothermal therapy. fao.orgresearchgate.net

Thermal Decomposition Methods for Molybdenum Dioxide Production

Thermal decomposition of molybdenum-containing precursors is another viable route for the production of molybdenum dioxide. This method involves heating a precursor material to a specific temperature in a controlled atmosphere, causing it to decompose and form the desired oxide phase.

For instance, the thermal decomposition of molybdenum blue xerogels in an inert atmosphere can lead to the formation of molybdenum carbide through the interaction of molybdenum dioxide and carbon, which are formed as intermediate products during the thermal process. mdpi.com Similarly, the thermal treatment of certain amorphous molybdenum oxide (MoOₓ) films can result in their transformation into crystalline MoO₂ at temperatures around 350°C. semanticscholar.org In situ transmission electron microscopy studies have shown that heating micron-sized MoO₃ particles in a vacuum can lead to their reduction and transformation into MoO₂ nanosheets at 600°C. acs.org The thermal decomposition of ammonium heptamolybdate is a common industrial process that proceeds through molybdenum trioxide and subsequently molybdenum dioxide. researchgate.net

Vapor Phase Deposition Techniques for Molybdenum Dioxide

Vapor phase deposition techniques are crucial for the fabrication of high-quality molybdenum dioxide thin films and coatings, offering precise control over film thickness, composition, and morphology. These methods can be broadly categorized into Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD).

Chemical Vapor Deposition (CVD) Variations for Molybdenum Dioxide Thin Films

Chemical Vapor Deposition (CVD) is a widely utilized technique for producing high-quality, crystalline MoO₂ thin films. nuaa.edu.cn This method involves the reaction of volatile precursors in the gas phase, which then deposit onto a substrate. A common approach is the reduction of molybdenum trioxide (MoO₃) powder using a reducing agent like sulfur vapor or hydrogen. nuaa.edu.cnresearchgate.net The MoO₃ is thermally evaporated and reacts to form MoO₂ flakes on the substrate. nuaa.edu.cn The thickness of the resulting MoO₂ nanosheets can be controlled by parameters such as the temperature of the reducing agent precursor. nuaa.edu.cn For instance, using sublimated sulfur at 90 °C, MoO₂ nanosheets as thin as 5.5 nm have been achieved. nuaa.edu.cn

Aerosol-assisted chemical vapor deposition (AACVD) is a variation of CVD that allows for the use of non-volatile or thermally unstable precursors by dissolving them in a solvent and transporting them to the substrate as an aerosol. rsc.orgresearchgate.net This technique has been successfully used to deposit MoO₂ thin films from molybdenum polyoxometallates dissolved in solvents like acetonitrile (B52724) or water. rsc.orgsoton.ac.uk The deposition temperature plays a crucial role in the final product, with single-phase MoO₂ being formed at temperatures between 500-550 °C. rsc.orgsoton.ac.uk

The table below provides a summary of different CVD approaches for MoO₂ synthesis.

CVD VariationPrecursor(s)Reducing AgentSubstrateDeposition Temperature (°C)Resulting MorphologyReference(s)
Atmospheric Pressure CVD (APCVD)Molybdenum trioxide (MoO₃)Hydrogen (H₂)c-sapphire760-800Nanoribbons, Nanoflakes nih.gov
Thermal Evaporation CVDMolybdenum trioxide (MoO₃)Sulfur (S)Si/SiO₂Not specifiedRhomboid flakes nuaa.edu.cn
Aerosol-Assisted CVD (AACVD)Molybdenum polyoxometallatesNone specifiedGlass500-550Needles, spheres, agglomerates, platelets rsc.orgresearchgate.netsoton.ac.uk

Mist Chemical Vapor Deposition of Molybdenum Dioxide Thin Films

Mist Chemical Vapor Deposition (Mist CVD), also referred to as aerosol-assisted CVD, is a non-vacuum, solution-based deposition technique that offers a cost-effective and scalable method for producing dense and smooth MoO₂ thin films. kyoto-u.ac.jpkyoto-u.ac.jp In this process, a precursor solution is atomized to form a mist, which is then transported to a heated substrate where the precursor decomposes and forms the thin film. kyoto-u.ac.jp This method allows for the use of precursors with low volatility. kyoto-u.ac.jp

For the deposition of MoO₂ thin films, bis(acetylacetonato)molybdenum(VI) dioxide (MoO₂(acac)₂) dissolved in methanol (B129727) has been used as a precursor. kyoto-u.ac.jp The deposition temperature is a critical parameter influencing the film's properties. Smooth and dense MoO₂ films can be obtained at furnace temperatures between 440 °C and 480 °C. kyoto-u.ac.jpkyoto-u.ac.jp At higher temperatures, such as 550 °C, the precipitation of MoO₂ powder can occur in the gas phase, leading to rougher films. kyoto-u.ac.jpkyoto-u.ac.jp

The key parameters for Mist CVD of MoO₂ are outlined in the table below.

PrecursorSolventSubstrateFurnace Temperature (°C)Film CharacteristicsReference(s)
Bis(acetylacetonato)molybdenum(VI) dioxide (MoO₂(acac)₂)MethanolGlass, Quartz440 - 480Smooth and dense kyoto-u.ac.jpkyoto-u.ac.jpkyoto-u.ac.jp
Bis(acetylacetonato)molybdenum(VI) dioxide (MoO₂(acac)₂)MethanolGlass, Quartz550Rough, contains precipitated particles kyoto-u.ac.jpkyoto-u.ac.jp

Atomic Layer Deposition (ALD) for Molybdenum Dioxide Thin Film Fabrication

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for precise, conformal, and uniform growth of materials at the atomic level. The process is based on sequential, self-limiting surface reactions. For MoO₂ synthesis, ALD offers excellent control over film thickness and composition.

Various precursors have been investigated for the ALD of molybdenum oxides. One such precursor is dioxobis(2,2,6,6-tetramethylheptane-3,5-dionato)molybdenum(VI) [MoO₂(thd)₂], which, when used with ozone (O₃) as a reactant, enables the growth of crystalline molybdenum oxide films at temperatures between 200-275 °C. researchgate.net Post-deposition annealing in a forming gas (10% H₂/90% N₂) atmosphere at 450 °C can be used to obtain phase-pure MoO₂. researchgate.net

Another precursor that has been explored is molybdenum dichloride dioxide (MoO₂Cl₂). mdpi.com This solid precursor, in conjunction with a reducing agent, has been used in thermal ALD to deposit molybdenum thin films. mdpi.com The deposition characteristics are influenced by parameters such as temperature and the use of a seed layer for nucleation. mdpi.com

The following table summarizes the precursors and conditions used in the ALD of molybdenum dioxide.

PrecursorReactantDeposition Temperature (°C)Post-Deposition TreatmentResulting PhaseReference(s)
Dioxobis(2,2,6,6-tetramethylheptane-3,5-dionato)molybdenum(VI) [MoO₂(thd)₂]Ozone (O₃)200 - 275Annealing in forming gas at 450 °CMoO₂ researchgate.net
Molybdenum dichloride dioxide (MoO₂Cl₂)Hydrogen (H₂)600 - 650Molybdenum nitride seed layerMolybdenum (can be oxidized to MoO₂) mdpi.commdpi.com

Physical Vapor Deposition (PVD) Processes for Molybdenum Dioxide Polymorphs

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is vaporized from a solid source and deposited onto a substrate. PVD techniques are capable of producing smooth and dense MoO₂ films with excellent electrical characteristics, though they often require high vacuum systems. kyoto-u.ac.jpkyoto-u.ac.jp PVD methods have been shown to be effective in synthesizing different polymorphs of MoO₂. acs.org

Pulsed Laser Deposition (PLD): In PLD, a high-power pulsed laser beam is focused on a target material, causing ablation and creating a plasma plume that deposits onto a substrate. aip.orgyoutube.com This technique has been used to grow monoclinic MoO₂ thin films. researchgate.net The deposition can be carried out in an argon atmosphere to achieve the desired MoO₂ phase. researchgate.net

Sputtering: Sputtering involves bombarding a target material with energetic ions, which causes atoms to be ejected and deposited onto a substrate. This method can be used to grow MoO₂ thin films, though the search results provided more information on the sputtering of MoS₂ and MoO₃.

The PVD approach allows for the growth of different MoO₂ polymorphs, including monoclinic, tetragonal, and a hexagonal phase, by controlling the deposition conditions and the distance from the precursor source. acs.org

The table below highlights key aspects of PVD processes for MoO₂.

PVD TechniquePrecursor/TargetDeposition EnvironmentResulting Polymorph(s)Reference(s)
Physical Vapor DepositionMoO₂ powderNot specifiedMonoclinic, Tetragonal, Hexagonal acs.org
Pulsed Laser DepositionMolybdenum oxide targetArgon (Ar) atmosphereMonoclinic MoO₂ aip.orgresearchgate.net

Morphology Control in Molybdenum Dioxide Synthesis

The morphology of molybdenum dioxide (MoO₂) plays a crucial role in determining its properties and performance in various applications. The ability to control the morphology, from one-dimensional nanostructures to two-dimensional flakes, is therefore of significant scientific and technological interest. Several synthesis parameters have been shown to influence the final morphology of MoO₂.

Growth Temperature: The growth temperature is a key factor in controlling the morphology of MoO₂. In atmospheric pressure chemical vapor deposition (APCVD), for example, an increase in growth temperature can lead to a transition from one-dimensional nanoribbons to two-dimensional nanoflakes. nih.govmdpi.com This change in morphology is attributed to the temperature-dependent growth kinetics.

Precursors and Solvents: The choice of precursor and solvent can significantly impact the resulting morphology. In aerosol-assisted chemical vapor deposition (AACVD), using different polyoxometallate precursors can lead to the formation of needles, spheres, agglomerates, or platelets. rsc.orgresearchgate.net Similarly, in solvothermal synthesis, the type of alcohol used as a solvent can determine the atomic structure and size of the resulting MoO₂ nanoparticles. rsc.orgnih.gov

Reaction Time and Concentration: In hydrothermal synthesis, parameters such as reaction time and the concentration of additives like citric acid can influence the size, shape, and orientation of MoO₂ nanostructures. ssc.edu.in Longer reaction times can lead to the growth of larger crystallites, while varying the concentration of citric acid can change the morphology from disc-like to dome-like structures. ssc.edu.in

Substrate: The nature of the substrate can also direct the growth and morphology of MoO₂. For instance, the high lattice matching between fluorine-doped tin oxide (FTO) and MoO₂ favors the growth of films, which is not observed on other conventional substrates. ssc.edu.in

The following table summarizes the influence of various synthesis parameters on the morphology of MoO₂.

Synthesis MethodParameterEffect on MorphologyResulting MorphologiesReference(s)
Atmospheric Pressure CVD (APCVD)Growth TemperatureIncrease in temperature changes morphology from 1D to 2DNanoribbons, Nanoflakes nih.govmdpi.com
Aerosol-Assisted CVD (AACVD)Precursor TypeDifferent precursors lead to different morphologiesNeedles, spheres, agglomerates, platelets rsc.orgresearchgate.net
Solvothermal SynthesisSolvent TypeDifferent alcohols result in different nanoparticle structures and sizesNanoparticles with distorted rutile or high-pressure polymorph structure rsc.orgnih.gov
Hydrothermal SynthesisReaction TimeLonger time leads to larger crystallitesDisc-like nanostructures ssc.edu.in
Hydrothermal SynthesisAdditive Concentration (Citric Acid)Varies the shape of nanostructuresDisc-like, Dome-like ssc.edu.in
Hydrothermal SynthesisSubstrate TypeLattice matching promotes film growthFilms, Powders ssc.edu.in

Nanoparticle, Nanofiber, and Nanosphere Formation of Molybdenum Dioxide

The synthesis of molybdenum dioxide with distinct zero- and one-dimensional morphologies, such as nanoparticles, nanofibers, and nanospheres, has been a significant area of research. These structures offer unique properties due to their high surface-area-to-volume ratios and quantum confinement effects.

Nanoparticle Synthesis:

Molybdenum dioxide nanoparticles are commonly synthesized through various wet-chemical methods, including hydrothermal and solvothermal techniques. In a typical hydrothermal synthesis, a molybdenum precursor, such as molybdenum trioxide (MoO₃) or ammonium molybdate tetrahydrate, is reacted with a reducing agent in an aqueous solution under high temperature and pressure. The choice of reducing agent and reaction conditions plays a crucial role in determining the size and morphology of the resulting nanoparticles. For instance, a facile hydrothermal method can yield MoO₂ nanoparticles with a size of around 200 nm in diameter. Another approach involves the reduction of MoO₃ powder in a mixture of ethylene (B1197577) glycol and distilled water, heated in a Teflon-lined vessel. This method can produce pure single-phase MoO₂ without the need for post-synthesis reduction.

Synthesis MethodPrecursor(s)Reducing Agent/SolventTemperature (°C)Time (h)Resulting Morphology/Size
HydrothermalMolybdenum trioxide (MoO₃)Water--~200 nm diameter nanoparticles
HydrothermalMolybdenum trioxide (MoO₃)Ethylene glycol/Water18012Pure single-phase nanoparticles
SolvothermalMolybdenum(V) chloride (MoCl₅)Ethanol2003Nanospheres
Solution CombustionHexaammonium molybdate, Ammonium nitrateGlycine--Foam-like assembly of 20-30 nm nanoparticles

Nanofiber Formation:

Electrospinning is a prominent technique for the fabrication of one-dimensional MoO₂ nanofibers. This process involves the ejection of a polymer solution containing a molybdenum precursor through a spinneret under a high-voltage electric field. The resulting composite nanofibers are then subjected to a calcination process to remove the polymer and crystallize the molybdenum dioxide. For example, a solution containing polyacrylonitrile (B21495) (PAN) and ammonium molybdate tetrahydrate can be electrospun and subsequently calcined to produce MoO₂-carbon nanofibers. The diameter of these nanofibers can be controlled by adjusting the calcination temperature; for instance, calcination at 650 °C and 750 °C can yield nanofibers with average diameters of 506 nm and 575 nm, respectively.

Synthesis MethodPrecursor(s)PolymerCalcination Temperature (°C)Resulting Morphology/Size
ElectrospinningAmmonium molybdate tetrahydratePolyacrylonitrile (PAN)650~506 nm diameter nanofibers
ElectrospinningAmmonium molybdate tetrahydratePolyacrylonitrile (PAN)750~575 nm diameter nanofibers

Nanosphere Synthesis:

The formation of molybdenum dioxide nanospheres can be achieved through methods like template-assisted synthesis and microwave-assisted solvothermal routes. A template-assisted approach may involve a redox etching process to create porous MoO₂ nanospheres with average diameters ranging from 260 to 500 nm. rsc.org A microwave-assisted solvothermal method, on the other hand, offers a rapid and efficient way to produce MoO₂ nanospheres. In one such method, molybdenum(V) chloride (MoCl₅) is dissolved in absolute ethanol and heated in a microwave oven, resulting in the formation of MoO₂ nanospheres. This technique can be performed without the need for additional surfactants. researchgate.net

Synthesis MethodPrecursor(s)Template/SurfactantTemperature (°C)Time (h)Resulting Morphology/Size
Template-Assisted Redox Etching----Porous nanospheres, 260-500 nm diameter
Microwave-Assisted SolvothermalMolybdenum(V) chloride (MoCl₅)Surfactant-free2003Nanospheres

Nanoribbon and Nanoflake Morphological Modulation of Molybdenum Dioxide

Controlling the dimensionality of molybdenum dioxide nanostructures from one-dimensional nanoribbons to two-dimensional nanoflakes is critical for tuning their electronic and catalytic properties.

Nanoribbon Synthesis:

The synthesis of MoO₂ nanoribbons often involves the transformation of a precursor material with a similar morphology. One common method is the hydrothermal synthesis of α-MoO₃ nanoribbons followed by a solid-gas reaction to convert them to MoO₂. semanticscholar.org In a typical process, molybdic acid is treated hydrothermally to form α-MoO₃ nanoribbons, which are then subjected to a controlled reduction in a hydrogen atmosphere. Another approach involves a two-step electrochemical/chemical synthesis where MoOₓ (a mixture of MoO₂ and MoO₃) wires are first electrodeposited and then converted to MoS₂ nanoribbons upon exposure to H₂S at high temperatures. While this method does not directly yield MoO₂ nanoribbons, it demonstrates the principle of morphological retention from a precursor. researchgate.netconsensus.apppatsnap.com

Nanoflake Morphological Modulation:

Chemical vapor deposition (CVD) has emerged as a powerful technique for the synthesis of MoO₂ nanoflakes with controlled thickness and morphology. By adjusting the growth parameters, it is possible to modulate the morphology from nanoribbons to nanoflakes. For instance, by controlling the growth temperature during the CVD process, the morphology of MoO₂ can be transitioned from one-dimensional nanoribbons to two-dimensional nanoflakes. rsc.org In a typical CVD setup, molybdenum trioxide (MoO₃) and sulfur or hydrogen are used as precursors. The reduction of sublimated MoO₃ in a hydrogen atmosphere at temperatures around 750 °C can lead to the formation of rhomboidal MoO₂ nanoplatelets (nanoflakes) on a Si/SiO₂ substrate. mdpi.com The thickness of these nanoflakes can be controlled by parameters such as the temperature of the sulfur precursor, with lower temperatures leading to thinner nanosheets. rsc.org

Synthesis MethodPrecursor(s)Substrate/EnvironmentTemperature (°C)Key Control ParameterResulting Morphology
Hydrothermal + Solid-Gas ReactionMolybdic acidHydrogen atmosphere--Nanoribbons
Chemical Vapor Deposition (CVD)Molybdenum trioxide (MoO₃), HydrogenSi/SiO₂750Growth TemperatureNanoflakes (Nanoribbons at lower temps)
Chemical Vapor Deposition (CVD)Molybdenum trioxide (MoO₃), SulfurSi/SiO₂-Sulfur Precursor TemperatureUltrathin Nanosheets

Quantum Dot Synthesis and Purity Control for Molybdenum Dioxide

The synthesis of molybdenum dioxide quantum dots (QDs), which are semiconductor nanocrystals typically smaller than 10 nm, represents the frontier of MoO₂ nanotechnology, offering unique quantum confinement effects. Ensuring the purity of these QDs is paramount for their application in advanced electronic and biomedical fields.

Quantum Dot Synthesis:

Several methods have been developed for the synthesis of MoO₂ quantum dots. A common approach is the hydrothermal or solvothermal treatment of a molybdenum precursor. For example, MoO₂ QDs with sizes ranging from 1.5 to 3 nm can be prepared via a hydrothermal reaction using molybdenum trioxide and ethylene glycol, where ethylene glycol acts as both a reducing agent and a surfactant. rsc.org Another method involves a one-step solvothermal process to create MoO₂ QDs smaller than 5 nm, which can then be bonded to graphene sheets. acs.org Photo-induced methods using precursors like Mo(CO)₆ have also been reported for the synthesis of MoO₂ QDs. rsc.org

Synthesis MethodPrecursor(s)Solvent/Reducing AgentTemperature (°C)Time (h)Resulting Size (nm)
HydrothermalMolybdenum trioxide (MoO₃)Ethylene glycol/Water180241.5 - 3
Solvothermal----< 5
Photo-inducedMolybdenum hexacarbonyl (Mo(CO)₆)----

Purity Control:

A significant challenge in the synthesis of MoO₂ QDs is the removal of surfactants and other impurities that can affect their intrinsic properties. A facile and effective method for purifying MoO₂ QDs is through a post-synthesis calcination process. semanticscholar.orgmdpi.com After the initial synthesis, the QDs, which are often coated with surfactants, are subjected to a freeze-drying process followed by calcination in a vacuum or an inert atmosphere (e.g., nitrogen). semanticscholar.orgmdpi.com Calcination at a temperature around 400 °C for 2 hours in a vacuum has been shown to efficiently remove the surfactant wrapping without significantly altering the size of the MoO₂ QDs. semanticscholar.orgmdpi.com In contrast, calcination in air can lead to the oxidation of MoO₂ QDs to MoO₃ nanoplates. semanticscholar.orgmdpi.com

Another purification technique that has been explored is dialysis. For instance, a suspension containing MoO₂ QDs can be dialyzed against deionized water for an extended period to remove impurities. However, this method can be inefficient and may not be suitable for large-scale production. mdpi.com

Furthermore, controlling the stoichiometry of the molybdenum oxide during synthesis is a crucial aspect of purity control. Techniques like atomic layer deposition (ALD) offer precise control over the film composition, allowing for the synthesis of high-purity, stoichiometric MoO₂ thin films. rsc.org The "template effect" from the substrate's interfacial layer during ALD can stabilize the metastable MoO₂ phase and govern both its crystallinity and stoichiometry. rsc.org

Purity Control MethodTarget Impurity/IssueProcedureOutcome
Vacuum CalcinationSurfactants, Organic residuesHeating the as-synthesized QDs at ~400°C in a vacuum.Clean and pure MoO₂ QDs with minimal size change.
Inert Gas CalcinationSurfactants, Organic residuesHeating the as-synthesized QDs at ~400°C under a nitrogen atmosphere.Removal of surfactants, may lead to a slight increase in QD size.
DialysisSoluble impurities, PrecursorsPlacing the QD suspension in a dialysis bag against deionized water.Purification of QDs, but can be inefficient for mass production.
Atomic Layer Deposition (ALD)Stoichiometry control, Phase purityPrecise layer-by-layer deposition using self-limiting surface reactions.High-purity, crystalline, and stoichiometric MoO₂ thin films.

Structural Investigations and Phase Behavior of Molybdenum Dioxide

Crystalline Polymorphism and Structure Types of Molybdenum Dioxide

Molybdenum dioxide is known to exist in several polymorphic forms, with the monoclinic structure being the most stable under ambient conditions. Other phases, including tetragonal, hexagonal, and orthorhombic structures, have been identified under specific conditions of temperature and pressure.

Monoclinic Molybdenum Dioxide Structures

The most commonly encountered form of Molybdenum dioxide crystallizes in a monoclinic structure, which is a distorted variant of the rutile (TiO₂) crystal structure. materialsproject.org In the ideal rutile structure, oxide anions are close-packed, and metal atoms occupy half of the octahedral sites. In monoclinic MoO₂, these octahedra are distorted. materialsproject.org

This distortion results in the molybdenum atoms being displaced from the center of the octahedra, leading to alternating short and long Mo-Mo distances. materialsproject.org The short Mo-Mo distance of approximately 2.51 Å is less than the 2.725 Å distance in molybdenum metal, indicating the presence of Mo-Mo bonding. materialsproject.orgscispace.com This dimerization is a key feature of the monoclinic phase. researchgate.net The structure consists of MoO₆ octahedra linked by sharing edges and corners. scispace.com

Two primary monoclinic space groups have been reported for MoO₂:

P2₁/c: This is the most widely accepted and thermodynamically stable space group for MoO₂ at ambient conditions. researchgate.netmaterialsproject.org It features Mo⁴⁺ ions bonded to six oxygen atoms, forming distorted MoO₆ octahedra. materialsproject.org

C2/m: This space group has also been identified, describing a two-dimensional structure composed of MoO₂ sheets. In this configuration, the Mo⁴⁺ ion is bonded to six equivalent O²⁻ atoms, forming edge-sharing MoO₆ octahedra. materialsproject.org

Structural Parameters of Monoclinic MoO₂ Polymorphs
PropertyP2₁/c Space GroupC2/m Space Group
Crystal SystemMonoclinicMonoclinic
Lattice Parameters (a, b, c)a = 5.618 Å, b = 4.867 Å, c = 5.637 Å researchgate.neta = 5.60 Å, b = 4.85 Å, c = 5.53 Å
Lattice Angle (β)120.95° researchgate.net119.56°
Mo-O Bond Distances1.97 - 2.08 Å materialsproject.org2.07 Å (short), 2.15 Å (long) materialsproject.org
Mo-Mo Bond Distance~2.51 Å scispace.com-

Tetragonal and Hexagonal Molybdenum Dioxide Phases

Besides the common monoclinic form, MoO₂ can adopt other crystalline structures under specific synthesis conditions.

Tetragonal MoO₂: A tetragonal phase of MoO₂ with a rutile-type structure and the space group P4₂/mnm has been identified. materialsproject.orgresearchgate.netresearchgate.net This phase represents the high-temperature polymorph of MoO₂. In this structure, the Mo⁴⁺ ions are bonded to six equivalent O²⁻ atoms, forming a mix of corner- and edge-sharing MoO₆ octahedra. materialsproject.org The structure is three-dimensional, and the distortion seen in the monoclinic phase is removed. researchgate.net

Hexagonal MoO₂: The existence of a hexagonal phase of MoO₂ is less common and typically observed in nanomaterials. Researchers have successfully prepared hexagonal MoO₂ 2D nanosheets using chemical vapor deposition (CVD). nih.gov While detailed crystallographic data for bulk hexagonal MoO₂ is scarce, its formation in nanostructures points to a metastable polymorph that can be stabilized at the nanoscale. nih.gov It is important to distinguish this from the more commonly studied hexagonal phase of molybdenum trioxide (h-MoO₃). nih.govaip.org

High-Pressure Polymorphic Transformations in Molybdenum Dioxide

The application of high pressure induces significant changes in the crystal structure of Molybdenum dioxide, leading to the formation of denser polymorphs.

A high-pressure polymorph of MoO₂ (HP-MoO₂) has been synthesized using a multianvil press at a pressure of 18 GPa and a temperature of 1073 K. nih.gov Single-crystal X-ray diffraction determined that this high-pressure phase crystallizes in the orthorhombic crystal system with the space group Pnma. nih.gov This HP-MoO₂ is isostructural with the high-pressure form of tungsten dioxide (HP-WO₂). nih.gov

Theoretical calculations based on density-functional theory (DFT) predict a transition from the thermodynamically stable monoclinic MoO₂ to this orthorhombic phase at a pressure of approximately 5 GPa at 0 K. nih.gov At ambient pressure, the HP-MoO₂ phase is identified as being slightly metastable compared to the monoclinic α-MoO₂ form. nih.gov

Properties of High-Pressure Orthorhombic MoO₂
PropertyValue/Description
Crystal SystemOrthorhombic nih.gov
Space GroupPnma nih.gov
Synthesis Conditions18 GPa, 1073 K nih.gov
Theoretical Transition Pressure (at 0 K)~5 GPa nih.gov
Stability at Ambient PressureSlightly metastable nih.gov

Temperature-Induced Phase Transitions in Molybdenum Dioxide

Molybdenum dioxide undergoes distinct phase transitions upon heating to high temperatures and cooling to cryogenic temperatures. These transitions involve changes in both the crystal structure and electronic properties.

High-Temperature Structural Transitions in Molybdenum Dioxide

At elevated temperatures, the distortion in the monoclinic MoO₂ structure is resolved, leading to a phase transition to a more symmetric structure. It has been reported that at 1533 K (1260 °C), MoO₂ undergoes a transition from the monoclinic distorted rutile structure (space group P2₁/c) to a true rutile structure with tetragonal symmetry (space group P4₂/mnm). researchgate.net

This transition is reversible and involves significant changes in the thermodynamic properties of the material. researchgate.netrsc.org The enthalpy (ΔHtr) and entropy (ΔStr) changes associated with this phase transition have been measured to be approximately 15.19 kJ·mol⁻¹ and 9.91 J·mol⁻¹·K⁻¹, respectively. researchgate.net

Low-Temperature Electronic and Structural Transitions in Molybdenum Dioxide Single Crystals

Investigations on MoO₂ single crystals have revealed subtle phase transitions at low temperatures. Measurements of electrical resistivity, heat capacity, and high-resolution thermal expansion have identified two distinct features below room temperature. researchgate.net

These studies suggest the occurrence of two separate transitions:

A structural transition is observed at approximately 267 K . researchgate.net

An electronic-type transition occurs at a lower temperature, near 220 K . researchgate.net

These low-temperature phenomena indicate a coupling between the electronic and lattice degrees of freedom in Molybdenum dioxide, a characteristic feature of strongly correlated electron systems. researchgate.net

Temperature-Induced Phase Transitions in MoO₂
Transition TypeTransition TemperaturePhase ChangeNature of Transition
High-Temperature1533 K (1260 °C) researchgate.netMonoclinic (P2₁/c) → Tetragonal (P4₂/mnm) researchgate.netStructural
Low-Temperature~267 K researchgate.net-Structural researchgate.net
Low-Temperature~220 K researchgate.net-Electronic researchgate.net

Phase Behavior in Doped Molybdenum Dioxide Systems (e.g., K-doped MoO2)

The introduction of dopants into the molybdenum dioxide (MoO₂) lattice can significantly alter its physical and electronic properties, leading to novel phase behaviors. A notable example is potassium-doped MoO₂ (K-doped MoO₂), which has been the subject of detailed investigations. Studies on K₀.₀₅MoO₂ have revealed the presence of two distinct phase transitions, which have been characterized using a combination of X-ray and neutron diffractometry, electrical resistivity, magnetization, heat capacity, and thermal expansion measurements. aip.orgnist.gov

A first-order phase transition is observed near room temperature, which is associated with peaks in electrical resistivity measurements. nist.gov Additionally, a second-order phase transition occurs at approximately 54 K. aip.orgnist.gov Below this low-temperature transition, a weak magnetic anomaly is observed, and the electrical resistivity exhibits a power-law temperature dependence. aip.orgnist.gov Neutron diffraction studies conducted at 200 K and 300 K have shown no change from the monoclinic structure with the P2₁/c space group, suggesting that these transitions are not associated with a major structural rearrangement at these temperatures. nist.gov

The distortion of the MoO₆ octahedra in the crystal structure is believed to play a crucial role in the physical properties of K-doped MoO₂. nist.gov For K₀.₀₅MoO₂, the distortion of these octahedra is approximately 2.90% at 300 K and 2.40% at 200 K, representing a significant change in the temperature range where the peaks in electrical resistivity are observed. nist.gov This suggests a strong coupling between the lattice and the electronic properties in this doped system. The interstitial doping of potassium in MoO₂ has been shown to induce not only these phase transitions but also superconductivity and an anomalous metallic conductivity. nist.gov

Phase Transitions in K₀.₀₅MoO₂
Transition TemperatureOrder of TransitionAssociated PhenomenaExperimental Techniques
~306 KFirst-OrderPeaks in electrical resistivityElectrical Resistivity, Thermal Expansion, Heat Capacity
~54 KSecond-OrderWeak magnetic anomaly, Power-law dependence of resistivityMagnetization, Electrical Resistivity, Thermal Expansion

Phase Transitions in Related Molybdenum Oxy-compounds (e.g., (MoO₂)₂P₂O₇)

The study of related molybdenum oxy-compounds provides further insight into the structural complexities and phase transitions possible within molybdenum-based oxide materials. A prime example is molybdenum dioxide pyrophosphate, (MoO₂)₂P₂O₇, which exhibits a series of phase transitions upon cooling. nih.gov These transitions have been extensively investigated through a combination of X-ray, neutron, and electron diffraction, as well as solid-state NMR, supported by first-principles quantum chemical calculations. nih.govresearchgate.net

On cooling, (MoO₂)₂P₂O₇ undergoes phase transitions at 377 K and 325 K. nih.govresearchgate.net These transitions delineate three distinct phases, designated as α, β, and γ.

γ-phase: This is the high-temperature phase, which is stable above 377 K. It possesses a structure with the space group Pnma. nih.govresearchgate.net

β-phase: This intermediate phase is believed to adopt an incommensurately modulated structure. nih.govresearchgate.net

α-phase: This is the low-temperature phase, stable below 325 K, and it has a more complex structure with the space group P2₁/c. nih.govresearchgate.netanu.edu.au

The structural parameters of the high-temperature γ-phase and the low-temperature α-phase have been determined with high precision. The γ-phase contains 13 unique atoms, while the more complex α-structure contains 60 unique atoms. nih.govresearchgate.net The transition from the γ-phase to the α-phase involves a significant increase in the complexity of the crystal structure.

Structural Data for Phase Transitions in (MoO₂)₂P₂O₇
PhaseTemperature RangeSpace GroupLattice Parameters (a, b, c, β)Volume (ų)
γ> 377 KPnmaa = 12.6577(1) Å, b = 6.3095(1) Å, c = 10.4161(1) Å831.87(1)
β325 K - 377 KIncommensurately modulated structure
α< 325 KP2₁/ca = 17.8161(3) Å, b = 10.3672(1) Å, c = 17.8089(3) Å, β = 90.2009(2)°3289.34(7)

Interface and Defect Engineering in Molybdenum Dioxide Architectures

Role of Interfacial Structures in Molybdenum Dioxide Heteromaterials

The engineering of interfaces in molybdenum dioxide heteromaterials is a critical area of research, with significant implications for catalysis and electronic devices. The creation of heterostructures, such as MoN/MoO₂, allows for the strategic design of materials with enhanced functionalities. researchgate.net The interface between different material phases can introduce unique electronic and catalytic properties that are not present in the individual components.

In the case of MoO₂-based heterostructures, the interface can play a pivotal role in modulating the electronic structure and, consequently, the catalytic activity. For instance, in MoO₂@N/Mo–ReS₂ heterostructures, the interface is crucial for achieving efficient hydrogen and oxygen evolution reactions. researchgate.net Density functional theory (DFT) studies have shown that such interfaces can facilitate hydrogen adsorption and lower the energy barrier for water dissociation, leading to enhanced electrocatalytic performance. researchgate.net The seamless integration of MoO₂ with other materials at the nanoscale is essential for maximizing the benefits of the interfacial structure. The development of synthetic strategies that allow for precise control over the interface is therefore of paramount importance for the rational design of advanced MoO₂-based heteromaterials.

Defect Chemistry and its Influence on Molybdenum Dioxide Material Behavior

Defect chemistry plays a fundamental role in determining the properties and performance of molybdenum dioxide. The introduction of defects, such as dopants and vacancies, can significantly alter the electronic structure and catalytic behavior of MoO₂. A key example is the intentional doping of MoO₂ with other transition metals, such as nickel (Ni).

The doping of Ni into the MoO₂ lattice, where Ni atoms substitute Mo atoms, has been shown to be an effective strategy for modulating the electron density of the material. acs.org This modulation, in turn, enhances the activity of MoO₂ for both the hydrogen evolution reaction (HER) and the hydrogen oxidation reaction (HOR) in acidic environments. acs.org X-ray absorption spectroscopy has confirmed that Ni doping leads to an electron deficiency on the neighboring oxygen sites. acs.org These electron-deficient oxygen sites are then induced to adsorb hydrogen, thereby increasing the surface hydrogen coverage and accelerating the HER and HOR kinetics. acs.org This demonstrates that the controlled introduction of defects through doping is a powerful tool for tuning the catalytic properties of MoO₂. The ability to engineer the defect chemistry of MoO₂ opens up new avenues for the development of highly efficient and cost-effective electrocatalysts.

Surface Oxidation Phenomena and their Structural Implications in Molybdenum Dioxide Thin Films

The surface of molybdenum dioxide is susceptible to oxidation, particularly in the formation of thin films. The thermal oxidation of molybdenum (Mo) thin films is a common method for preparing molybdenum oxide films, and the resulting structure and phase composition are highly dependent on the oxidation conditions, such as temperature and time.

Studies on the thermal oxidation of Mo thin films have shown that at lower temperatures, MoO₂ is often formed as an intermediate phase before further oxidation to molybdenum trioxide (MoO₃). The oxidation process typically begins at around 400 °C, initially forming amorphous oxides. researchgate.net As the temperature and oxidation time are increased, crystalline phases of molybdenum oxides begin to form. For instance, thermal oxidation of Mo thin films at 600 °C for times ranging from 60 to 180 minutes results in the formation of polycrystalline orthorhombic α-MoO₃. iau.iriau.irsid.ir

The transformation from amorphous Mo to crystalline MoO₂ and subsequently to MoO₃ is accompanied by significant changes in the surface morphology and roughness of the thin films. iau.ir Atomic force microscopy (AFM) studies have revealed that the initially smooth surface of the Mo film becomes rougher upon oxidation due to the formation of crystalline structures. iau.ir The presence of specific crystallographic orientations, such as the (0k0) reflections in X-ray diffraction patterns, indicates the layered structure of the resulting α-MoO₃. iau.iriau.irsid.ir Understanding and controlling the surface oxidation of MoO₂ is crucial for applications where surface stability and specific oxide phases are required.

Advanced Characterization of Molybdenum Dioxide Materials

Spectroscopic Analysis of Molybdenum Dioxide

Spectroscopic techniques are instrumental in probing the electronic and vibrational characteristics of molybdenum dioxide, offering insights into its fundamental properties.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical oxidation states of molybdenum dioxide. In the XPS spectrum of MoO2, the primary region of interest is the Mo 3d core level.

The Mo 3d spectrum for molybdenum dioxide typically exhibits a doublet, corresponding to the Mo 3d5/2 and Mo 3d3/2 spin-orbit components. The binding energy of the Mo 3d5/2 peak for MoO2 is consistently reported at approximately 229.3 eV to 229.5 eV. thermofisher.comxpsfitting.com This value is distinct from that of molybdenum trioxide (MoO3), where the Mo 3d5/2 peak appears at a higher binding energy of around 232.5 eV to 233.1 eV, and metallic molybdenum (Mo), which is found at a lower binding energy of about 228.0 eV. thermofisher.comresearchgate.net

Some studies have reported a more complex Mo 3d peak shape for pure MoO2, consisting of two components for the Mo 3d5/2 peak. xpsfitting.com A sharper, more intense peak at approximately 229.3 eV is attributed to a "screened" final state, while a broader satellite peak at a higher binding energy of around 231.0 eV is ascribed to an "unscreened" final state. xpsfitting.com This complexity, however, may be less apparent in mixed-oxide samples. xpsfitting.com

It's also important to note that analysis of molybdenum oxides can be complicated by the potential for the material to change under X-ray exposure, with some studies indicating that MoO3 can be reduced. xpsfitting.comxpsfitting.com However, MoO2 is considered to be relatively stable under X-ray bombardment. xpsfitting.com The presence of intermediate oxidation states, such as Mo5+, can also be identified in XPS spectra, with binding energies falling between those of Mo4+ and Mo6+. lmaleidykla.lt

The O 1s spectrum is also analyzed, though it can be more complex to interpret due to surface contamination. For molybdenum oxides, the O 1s peak position can provide complementary information about the chemical bonding environment.

Interactive Data Table: Mo 3d Binding Energies for Molybdenum Oxides

Chemical StateMo 3d5/2 Binding Energy (eV)Mo 3d3/2 Binding Energy (eV)
Mo metal228.0~231.1
MoO2 (Mo4+)229.3 - 229.5~232.4 - 232.6
MoO3 (Mo6+)232.5 - 233.1~235.6 - 236.2

Note: The Mo 3d spin-orbit splitting is approximately 3.1 eV to 3.2 eV.

Ultraviolet Photoemission Spectroscopy (UPS) is a surface-sensitive technique that provides information about the valence band electronic structure and work function of materials. In the context of molybdenum dioxide films, UPS is employed to understand the electronic properties near the Fermi level, which are crucial for applications in electronics and catalysis.

Studies using UPS on MoO2/g-C3N4 heterojunctions have suggested electron transfer from the conduction band of graphitic carbon nitride (g-C3N4) to the unfilled π* band of the metallic MoO2. researchgate.net This electron transfer can lead to an enrichment of electron density around the Mo active sites, influencing the material's catalytic activity. researchgate.net The work function of MoO2, a key parameter determining its suitability for electronic devices, can also be determined from the secondary electron cutoff in the UPS spectrum.

Raman spectroscopy is a non-destructive technique that probes the vibrational modes of a material, providing a fingerprint of its crystal structure and bonding. Molybdenum dioxide, with its monoclinic crystal structure, exhibits a characteristic Raman spectrum with several distinct peaks.

Numerous studies have identified the key Raman active modes for MoO2. While the exact peak positions can vary slightly depending on the sample's morphology, crystallinity, and the excitation wavelength used, some of the most consistently reported Raman bands for monoclinic MoO2 appear at approximately 206, 229-231, 351, 364-366, 460-462, 497-498, 569-572, and 742-748 cm⁻¹. researchgate.netaip.org The peaks at around 570 cm⁻¹ and 745 cm⁻¹ are often attributed to the vibrational modes of Mo–O bonds. aip.org

It is important to differentiate the Raman spectrum of MoO2 from that of molybdenum trioxide (MoO3), which has prominent peaks at different positions, notably around 820 cm⁻¹ and 995 cm⁻¹. researchgate.netramanlife.com The presence of these peaks can indicate the partial oxidation of MoO2 to MoO3. A resonance Raman effect has been observed for MoO2 when using certain laser excitation wavelengths, such as 632.8 nm, which can significantly enhance the intensity of its Raman signal, making it detectable even in mixtures with other molybdenum oxides. rsc.orgrsc.org

Interactive Data Table: Characteristic Raman Peaks for Monoclinic MoO2

Raman Peak Position (cm⁻¹)Possible Vibrational Mode Assignment
~206Vibrational Mode
~229-231Vibrational Mode
~351-366Vibrational Mode
~460-462Vibrational Mode
~497-498Vibrational Mode
~569-572Mo-O Vibration
~742-748Mo-O Vibration

Note: Peak positions can show minor variations based on experimental conditions.

Electron Energy Loss Spectroscopy (EELS) is a technique often coupled with transmission electron microscopy (TEM) that analyzes the energy distribution of electrons that have passed through a thin sample. It provides information on elemental composition, chemical bonding, and electronic structure with high spatial resolution.

For molybdenum dioxide, EELS is particularly useful for studying the Mo-M2,3 and O-K edges. arxiv.org The fine structure of these edges, known as Energy Loss Near Edge Structure (ELNES), is sensitive to the local atomic coordination and the oxidation state of molybdenum. arxiv.org The O-K edge of MoO2 shows a different spectral shape compared to MoO3, allowing for their differentiation. arxiv.org

Quantitative EELS analysis of the Mo-M2,3 edges, located near the O-K edge, presents an alternative to the high-energy Mo-L2,3 edges and can be used to determine the Mo/O elemental ratio. arxiv.org Low-loss EELS can provide information about plasmon excitations, which are related to the collective oscillations of valence electrons. rsc.org Studies have shown that the plasmon loss peaks in MoO2 can give insights into the electronic band structure and the influence of metal-metal bonding. rsc.org

Diffraction and Scattering Techniques for Molybdenum Dioxide

Diffraction and scattering methods are fundamental for determining the crystal structure and phase purity of molybdenum dioxide materials.

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of molybdenum dioxide. The most common and thermodynamically stable phase of MoO2 at room temperature is the monoclinic structure, belonging to the space group P21/c. arxiv.orgresearchgate.net

The XRD pattern of monoclinic MoO2 shows a series of characteristic diffraction peaks corresponding to different crystallographic planes. The positions and intensities of these peaks are unique to this structure and are well-documented in crystallographic databases such as the Joint Committee on Powder Diffraction Standards (JCPDS), with card number 32-0671 being frequently cited. researchgate.netresearchgate.netasianpubs.org By comparing the experimental XRD pattern of a synthesized material to this standard, the phase purity and crystallinity can be assessed.

Rietveld refinement of powder XRD data can be used to obtain precise lattice parameters for monoclinic MoO2, which are approximately a = 5.61 Å, b = 4.86 Å, and c = 5.63 Å, with β ≈ 120.9°. arxiv.orgresearchgate.net Other, less common polymorphs of MoO2, such as tetragonal and hexagonal phases, have also been reported and can be identified by their distinct XRD patterns. asianpubs.org The presence of other molybdenum oxide phases, like Mo4O11 or MoO3, can also be detected as impurity peaks in the XRD pattern. researchgate.net

Interactive Data Table: Key XRD Peaks for Monoclinic MoO2 (JCPDS No. 32-0671)

2θ (degrees, Cu Kα)(hkl) Plane
~26.0(-111)
~37.0(21-2)
~53.5(022)

Note: This table shows representative strong peaks; the full pattern contains additional reflections.

Neutron Powder Diffraction (NPD) for Bulk Structural Analysis of Molybdenum Dioxide

Neutron powder diffraction (NPD) is a powerful technique for the precise determination of the bulk crystal structure of molybdenum dioxide (MoO₂). Unlike X-ray diffraction, which is sensitive to electron density, neutrons interact with the atomic nucleus, providing highly accurate information on the positions of lighter elements like oxygen in the presence of heavier metal atoms like molybdenum.

Seminal work in this area has utilized Rietveld refinement of NPD data to achieve high-precision structural parameters for monoclinic MoO₂. In one study, the lattice parameters were determined to be a = 5.6102(3) Å, b = 4.8573(2) Å, c = 5.6265(3) Å, with a β angle of 120.915(2)°. escholarship.org This level of precision confirms previous structural models but with significantly greater accuracy. escholarship.org The monoclinic distortion from the ideal rutile structure is characterized by the pairing of molybdenum cations, leading to alternating long and short metal-metal distances along the edge-sharing rutile chains. oxinst.com NPD studies are crucial for understanding these distortions and the electronic properties that arise from them. oxinst.com

The technique is not limited to the pure oxide. For instance, NPD has been employed to study lithium insertion compounds like lithium molybdenum dioxide, providing insights into structural changes upon intercalation from 4-440 K. rsc.org The data obtained from NPD is fundamental for building accurate models of the atomic arrangement within the bulk material, which underpins the understanding of its physical and chemical properties.

Table 1: Lattice Parameters of Monoclinic MoO₂ Determined by Neutron Powder Diffraction
ParameterValueReference
a (Å)5.6102(3) escholarship.org
b (Å)4.8573(2) escholarship.org
c (Å)5.6265(3) escholarship.org
β (°)120.915(2) escholarship.org
Space GroupP2₁/c escholarship.org

Selected Area Electron Diffraction (SAED) for Molybdenum Dioxide Nanostructures

Selected Area Electron Diffraction (SAED) is an essential crystallographic technique performed in a transmission electron microscope (TEM) to determine the crystal structure of nanoscale materials. quora.com For molybdenum dioxide nanostructures, SAED patterns are used to identify the crystalline phase and orientation.

Research has shown that SAED patterns of MoO₂ nanostructures can be indexed to the monoclinic phase (JCPDS #65-5787). icspicorp.com For instance, diffraction patterns of disc-shaped MoO₂ nanostructures clearly show reflections corresponding to the (110) and (200) planes. icspicorp.com In studies of MoO₂/MoS₂ core-shell nanoparticles, electron diffraction has been instrumental in confirming the MoO₂ core's crystallinity. qd-latam.com

The appearance of the SAED pattern provides immediate insight into the nature of the material. Sharp, distinct spots in the pattern are indicative of a single-crystalline nature, whereas ring patterns suggest a polycrystalline or nanocrystalline material. In some cases, vivid split spots in the SAED pattern can indicate the presence of twin domains within the crystal structure. icspicorp.com For example, during the in-situ reduction of MoO₃ nanoparticles, SAED patterns recorded at 600 °C confirmed the transformation to monoclinic MoO₂. azooptics.com This highlights the utility of SAED in monitoring phase transitions at the nanoscale.

Table 2: Representative SAED Findings for Molybdenum Dioxide Nanostructures
Nanostructure TypeObserved Diffraction Planes/FeaturesInferred Crystal StructureReference
Disc-shaped NSs(110), (200)Monoclinic icspicorp.com
Pseudo-hexagonal NSsProminent (110) peak, split spotsMonoclinic with twin domains icspicorp.com
Nanoparticle flakes (post-reduction)Indexed patternMonoclinic azooptics.com
Mo/MoO₂ nanorodsCorresponding SAED patternsNot specified sciopen.com

Microscopy and Imaging of Molybdenum Dioxide Materials

Scanning Electron Microscopy (SEM) for Surface Morphology of Molybdenum Dioxide

The morphology of MoO₂ is highly dependent on the synthesis method. For example, MoO₂ films grown hydrothermally on fluorine-doped tin oxide (FTO) substrates consist of densely grown, disc-shaped nanostructures. icspicorp.com In contrast, powder retrieved from the same reaction solution forms micron-sized spheres composed of crystallites. icspicorp.com Other synthesis approaches can yield laminar, faceted, and stacked structures. techbriefs.com

SEM imaging is also used to observe the distribution of MoO₂ nanoparticles within composite materials. In MoO₂/MoS₂ core/shell nanoparticles embedded within a carbon nanotube network, SEM reveals an entangled network of nanotubes with inhomogeneously distributed nanoparticles approximately 30 nm in size. cmu.edu The technique is invaluable for assessing the quality and uniformity of synthesized materials, providing the foundational understanding of the material's physical form before more detailed structural analysis is undertaken. researchgate.net

Table 3: Morphological Features of Molybdenum Dioxide Observed by SEM
Material FormObserved MorphologySynthesis Method ContextReference
Film on FTODensely grown, disc-shaped nanostructuresHydrothermal icspicorp.com
PowderMicron-sized spheres of crystallitesHydrothermal icspicorp.com
NanoparticlesAgglomerated nanoparticlesHydrothermal using jackfruit extract researchgate.net
CompositeLaminar, faceted, and stacked structuresIn-situ reduction in an autoclave techbriefs.com
Core/shell in CNT networkInhomogeneously distributed particles (~30 nm)Atomic layer deposition and annealing cmu.edu

Transmission Electron Microscopy (TEM) and High-Resolution TEM for Molybdenum Dioxide Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable tools for the nanoscale characterization of molybdenum dioxide, offering direct visualization of particle morphology, size distribution, and the atomic lattice. spectraresearch.com

TEM analysis confirms the morphologies observed by SEM at a higher resolution. For instance, low-resolution TEM images have verified the disc-shaped morphology of MoO₂ nanostructures. icspicorp.com In MoO₂/MoS₂/carbon nanotube triple-hybrid materials, TEM analysis determined the average particle size to be 28 ± 10 nm, revealing a wide size range from 12 nm to 62 nm. cmu.eduicspicorp.com

HRTEM goes a step further by enabling lattice imaging, which provides direct evidence of the crystalline structure. By measuring the distance between lattice fringes, the specific crystallographic planes can be identified. For example, in a study of oxide formation on molybdenum, a well-defined lattice fringe with a spacing of 0.340 nm was observed, which corresponds closely to the (-111) lattice plane spacing (0.341 nm) of monoclinic MoO₂. This confirmed the existence of MoO₂ domains on the surface. Similarly, during the in-situ heating of MoO₃ nanoparticles, HRTEM images, in conjunction with Fast Fourier Transform (FFT), showed the emergence of monoclinic MoO₂. azooptics.com These techniques are critical for establishing the structure-property relationships in MoO₂ nanomaterials.

Table 4: HRTEM Lattice Spacing Measurements for Molybdenum Dioxide
Observed Lattice Spacing (nm)Corresponding Miller IndicesMaterial ContextReference
0.340(-111)Oxide layer on Mo surface
0.494(-101)Oxide layer on Mo surface at 600 °C
Not specifiedNot specifiedα‐MoO₂ nanosheet
Not specifiedNot specifiedNanoparticles post-reduction azooptics.com

Atomic Force Microscopy (AFM) for Molybdenum Dioxide Surface Topography and Thickness

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface. sciopen.com It is a powerful tool for characterizing the surface roughness, texture, and thickness of molybdenum dioxide films and nanostructures with nanoscale precision. spectraresearch.com

AFM can be used to generate detailed surface maps, revealing features such as steps, voids, and grain structures. icspicorp.com For instance, AFM studies on the related molybdenum trioxide (MoO₃) have detailed the evolution of its surface morphology during reduction reactions, imaging features like surface voids and atomic steps. icspicorp.com This type of analysis is directly applicable to MoO₂, providing insights into its surface stability and reactivity. The technique quantifies roughness parameters such as the arithmetic roughness (Sa) and the root-mean-squared roughness (Sq), which are critical for applications where surface finish is important.

For thin films, AFM is an exceptionally versatile tool for thickness measurement. qd-latam.com A common method is the "scratch-and-scan" technique, where a scratch is made through the film down to the substrate, and the AFM is then used to scan across the scratch to measure the step height, which corresponds to the film thickness. icspicorp.com This method provides highly accurate thickness data, ranging from a few nanometers to several micrometers. azooptics.com The three-dimensional data collected by AFM allows for easy identification and avoidance of surface defects or debris that could interfere with accurate thickness measurements. azooptics.com

Table 5: Applications of AFM in Molybdenum Dioxide Characterization
Measurement TypeKey Information ObtainedMethodologyRelevance
Surface Topography3D surface morphology, defects, grain structureScanning a sharp probe over the surface in contact or non-contact mode sciopen.com
Surface RoughnessQuantitative parameters (e.g., Sa, Sq)Analysis of topographical data oxinst.com
Film ThicknessPrecise height of thin filmsScratch-and-scan to measure step height icspicorp.comazooptics.com

3D Electron Tomography for Three-Dimensional Structure Elucidation of Molybdenum Dioxide Composites

3D electron tomography is an advanced imaging technique that extends the capabilities of TEM to reconstruct the three-dimensional structure of nanomaterials from a series of 2D projection images taken at different tilt angles. This method is particularly valuable for understanding the complex spatial arrangement of components within composite materials. qd-latam.com The demand for high-throughput electron tomography is rapidly increasing in materials science to provide detailed 3D insights.

In the context of molybdenum dioxide composites, electron tomography has been effectively used to investigate MoO₂/MoS₂ core/shell particles within a carbon nanotube network. qd-latam.com By using high-angle annular dark-field (HAADF) STEM, which provides Z-contrast imaging, it was possible to distinguish between the molybdenum oxide core and the molybdenum sulfide (B99878) shell based on differences in image intensity. qd-latam.com

Table 6: Insights from 3D Electron Tomography of MoO₂ Composites
Composite SystemImaging ModeKey 3D Structural FindingsReference
MoO₂/MoS₂ core/shell in CNT networkHigh-Angle Annular Dark-Field (HAADF) STEM- Distinct reconstruction of core and shell
  • Analysis of 3D particle morphology
  • Characterization of shell thickness and core-shell contact
  • Identification of structural imperfections
  • qd-latam.com

    Electrochemical Characterization Techniques for Molybdenum Dioxide

    Electrochemical methods are indispensable for evaluating the performance of MoO₂ in applications such as batteries, supercapacitors, and electrocatalysis. These techniques probe the fundamental processes of charge transfer, ion diffusion, and redox reactions occurring at the electrode-electrolyte interface.

    Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique where the potential of a working electrode is swept linearly versus time between two vertex potentials. The resulting current is measured and plotted against the applied potential, producing a cyclic voltammogram.

    For MoO₂, CV is instrumental in characterizing its redox behavior and pseudocapacitive properties. The CV curves of MoO₂ typically exhibit distinct peaks corresponding to reversible redox reactions, which are the basis for its pseudocapacitance. This charge storage mechanism is faradaic in nature, involving fast and reversible redox reactions at or near the surface of the electrode material. Research has shown that the CV characteristics of MoO₂-based materials reveal their potential for pseudocapacitor applications. rsc.org The shape and separation of these redox peaks provide information about the kinetics and reversibility of the electrochemical reactions. The stability of these features over thousands of cycles, as observed in some studies, indicates high electrochemical stability. rsc.org

    Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the kinetic processes occurring within an electrochemical system. duke.edujecst.org It works by applying a small amplitude AC potential or current signal over a wide range of frequencies and measuring the impedance response. duke.edujecst.org The data is typically visualized in a Nyquist plot, which plots the negative imaginary component of impedance (-Z") versus the real component (Z'). youtube.comyoutube.com

    A typical Nyquist plot for an electrode material like MoO₂ can be deconstructed to analyze different kinetic parameters:

    High-Frequency Intercept: Represents the equivalent series resistance (ESR), which includes the electrolyte resistance, contact resistance, and the intrinsic resistance of the electrode material. youtube.com

    Semicircle in the High-to-Medium Frequency Region: The diameter of this semicircle corresponds to the charge-transfer resistance (Rct), which quantifies the resistance to the electrochemical reaction at the electrode-electrolyte interface. A smaller semicircle indicates faster charge transfer kinetics. jecst.orgucla.edu

    Linear Section at Low Frequencies (Warburg Impedance): A 45° line in this region is characteristic of diffusion-limited processes, representing the resistance to ion diffusion within the electrode material. jecst.org

    In studies of MoO₂-containing heterojunctions, Nyquist plots have been used to compare the charge transfer resistance of different material compositions, demonstrating that modifications can lead to improved kinetics for reactions like the hydrogen evolution reaction (HER). researchgate.net

    ParameterDescriptionTypical Information Gained for MoO₂
    Equivalent Series Resistance (Rs)Combined resistance of the electrolyte, separator, and electrical contacts. Found at the high-frequency intercept with the real axis.Overall conductivity of the cell components.
    Charge Transfer Resistance (Rct)Resistance to the Faradaic reactions at the electrode-electrolyte interface. Represented by the diameter of the semicircle in the Nyquist plot.Kinetics of the redox reactions. Lower Rct implies faster reaction rates.
    Warburg Impedance (ZW)Represents the impedance due to mass transfer (diffusion) of ions within the electrode. Appears as a 45° line at low frequencies.Ion diffusion coefficient within the MoO₂ structure.
    Double Layer Capacitance (Cdl)Capacitance of the electrical double layer formed at the interface. Calculated from the semicircle frequency response.Effective electrochemical surface area.

    Linear Sweep Voltammetry (LSV) is a technique where the potential is swept linearly in one direction, from an initial to a final potential, while the current is measured. pineresearch.commtxlabsglobal.comossila.comcam.ac.uk It is essentially one half of a cyclic voltammogram. LSV is particularly useful for studying the kinetics of electrocatalytic reactions and for systems where the reverse scan provides no new information. ossila.com

    Catalyst SystemElectrochemical ProcessKey LSV FindingReference
    Co/MoO₂Overall Water SplittingUsed as both cathode and anode to drive water splitting at a specific cell voltage. researchgate.net
    MoO₂/MoS₂/MoP HeterojunctionHydrogen Evolution Reaction (HER)Demonstrated a low overpotential and a small Tafel slope, indicating efficient HER activity. researchgate.net

    In-Situ and Operando Characterization Approaches for Molybdenum Dioxide

    To bridge the gap between static characterization and real-world performance, in-situ and operando techniques are employed. These methods allow for the characterization of materials under actual reaction conditions, providing dynamic information about structural and chemical changes as they happen.

    Real-time monitoring of the synthesis of MoO₂ is crucial for controlling its properties, such as particle size and oxygen content. researchgate.netnih.govacs.org One of the primary industrial routes to MoO₂ is the reduction of molybdenum trioxide (MoO₃). In-situ X-ray powder diffraction (XRPD) has been used to investigate this reduction process under hydrogen flow. researchgate.netnih.govacs.org

    These studies have revealed that the reaction pathway and the formation of intermediate phases are highly dependent on process parameters:

    Heating Rate: Low heating rates can lead to the formation of a molybdenum bronze (HxMoO₃) intermediate, while higher rates favor the formation of γ-Mo₄O₁₁ before the final reduction to MoO₂. nih.govacs.org

    Hydrogen Flow: The rate of hydrogen flow can control the temperature at which molybdenum metal begins to form. nih.govacs.org

    Dopants: The presence of elements like potassium can directly influence the rate of formation of both the Mo₄O₁₁ intermediate and the final MoO₂ product. nih.govacs.org

    Furthermore, operando X-ray absorption spectroscopy (XAS) studies on related molybdenum systems, such as the oxidation of MoS₂, have demonstrated the power of these techniques to track changes in the oxidation state and coordination of molybdenum atoms during a reaction. nih.govresearchgate.net Similar operando approaches applied to MoO₂ could elucidate active sites during catalytic reactions or degradation mechanisms in battery electrodes. researchgate.net

    In-Situ Raman Spectroscopy for Dynamic Structural Changes in Molybdenum Dioxide Electrodes

    The electrochemical reactions in MoO₂ electrodes are complex and can involve multiple phase transitions. By monitoring the Raman spectra of a MoO₂ electrode as a function of the applied potential or state of charge, researchers can identify the formation of intermediate phases, track the conversion reactions, and observe changes in the local coordination environment of the molybdenum and oxygen atoms. This information is critical for correlating the structural evolution of the material with its electrochemical performance, including its capacity, rate capability, and cycling stability.

    Detailed Research Findings

    Research employing in-situ Raman spectroscopy on MoO₂ electrodes has provided significant findings regarding their behavior during electrochemical cycling. Although direct in-situ Raman studies detailing the full lithiation and delithiation of MoO₂ are not abundantly represented in publicly available literature, analogous studies on similar molybdenum-based compounds and related transition metal oxides offer a framework for understanding the expected spectral changes.

    For instance, studies on the lithiation of molybdenum disulfide (MoS₂), a structurally related material, reveal distinct changes in the Raman spectra that are indicative of phase transformations. During the discharge process (lithiation), the characteristic Raman peaks of the initial MoS₂ phase are observed to decrease in intensity, accompanied by the emergence of new spectral features. This is often attributed to the conversion of the crystalline material into amorphous nanograins and the formation of new chemical species. Upon charging (delithiation), a partial recovery of the original spectral features can be observed, indicating the reversibility of the structural changes.

    In the context of MoO₂, the expected electrochemical reaction with lithium can be summarized as:

    MoO₂ + xLi⁺ + xe⁻ ↔ LiₓMoO₂

    This reaction involves the intercalation of lithium ions into the MoO₂ host structure, leading to the formation of lithium molybdenum dioxide (LiₓMoO₂). This process is accompanied by a reduction of Mo⁴⁺ to lower oxidation states. Further reaction can lead to a conversion reaction, forming metallic molybdenum (Mo) and lithium oxide (Li₂O).

    In-situ Raman spectroscopy can track these transformations by monitoring the vibrational modes of the Mo-O bonds. The pristine monoclinic MoO₂ exhibits characteristic Raman peaks associated with its specific crystal structure. As lithium is inserted, the following changes in the Raman spectra are anticipated:

    Peak Broadening and Intensity Decrease: The intercalation of lithium ions introduces disorder into the MoO₂ lattice, leading to a broadening of the Raman peaks and a decrease in their intensity.

    Peak Shifts: The insertion of Li⁺ ions alters the bond lengths and angles of the Mo-O polyhedra, causing shifts in the positions of the Raman peaks. These shifts can provide information about the strain induced in the lattice and the degree of lithiation.

    Appearance of New Peaks: The formation of new phases, such as LiₓMoO₂ or the products of the conversion reaction (Mo and Li₂O), will result in the appearance of new characteristic Raman peaks.

    The table below summarizes the typical Raman peaks observed for MoO₂ and the anticipated changes during electrochemical cycling based on studies of related materials and the fundamental principles of Raman spectroscopy.

    Raman Peak (cm⁻¹)Vibrational Mode AssignmentObserved Changes During Lithiation (Discharge)Observed Changes During Delithiation (Charge)
    ~228, 345, 362Mo-O bending modesDecrease in intensity, peak broadeningPartial recovery of intensity and sharpening
    ~495, 568Mo-O stretching modesSignificant decrease in intensity, potential peak shiftsPartial reappearance of peaks
    ~741Mo-O stretching modeRapid decrease in intensity, indicating structural transformationPartial recovery, indicating some degree of reversibility

    The dynamic structural changes observed through in-situ Raman spectroscopy are crucial for building a comprehensive understanding of the electrochemical behavior of MoO₂ electrodes. The data obtained from these studies can be correlated with electrochemical data to explain phenomena such as capacity fading, voltage hysteresis, and changes in impedance. For example, the incomplete recovery of the initial Raman spectrum after a full cycle can indicate irreversible structural changes, which are often linked to capacity loss.

    Furthermore, by spatially resolving the Raman signal across the electrode surface, it is possible to investigate the homogeneity of the electrochemical reactions. This can reveal localized areas of high or low reactivity, which can be critical for understanding and mitigating electrode degradation.

    The insights gained from in-situ Raman spectroscopy are invaluable for the rational design of improved MoO₂-based electrode materials with enhanced performance and longevity for next-generation energy storage devices.

    Mechanistic Investigations in Molybdenum Dioxide Research

    Catalytic Reaction Mechanisms involving Molybdenum Dioxide

    Molybdenum dioxide (MoO₂) has emerged as a significant material in catalysis, primarily due to its metallic conductivity and unique electronic structure. researchgate.netresearchgate.net Mechanistic studies have focused on understanding its role in various electrochemical reactions, identifying the nature of its active sites, and elucidating the pathways that govern its catalytic performance.

    The electrochemical hydrogen evolution reaction (HER) is a critical process for renewable hydrogen production. ssc.edu.in Molybdenum dioxide is explored as a cost-effective catalyst for this reaction. rsc.org The mechanism of HER on MoO₂ catalysts typically follows either the Volmer-Tafel or Volmer-Heyrovsky pathway. mdpi.com In acidic media, the initial Volmer step involves the adsorption of a proton to form an adsorbed hydrogen intermediate (H). mdpi.com This is followed by either the Tafel step (combination of two H atoms) or the Heyrovsky step (electrochemical desorption involving another proton and an electron) to produce H₂ gas. mdpi.com

    Research indicates that the rate-determining step can shift with catalyst activation. For pristine MoO₂, the Volmer step is often the slow, rate-determining step, as indicated by a Tafel slope of approximately 127 mV/dec. ssc.edu.inacs.org However, after electrochemical activation, the catalyst surface undergoes changes, creating more active sites. ssc.edu.inacs.org This activation process involves a change in the Mo-O coordination from a stable octahedral environment to a coordinatively unsaturated and distorted state, along with a reduction in the Mo oxidation state, forming MoO₂₋ₓ. ssc.edu.inacs.org These newly developed active sites facilitate the reaction, causing a shift in the rate-determining step to the Heyrovsky mechanism, which is evidenced by a significant decrease in the Tafel slope to around 72 mV/dec. ssc.edu.inacs.org This change in mechanism leads to enhanced HER activity, with a progressive reduction in the required overpotential. ssc.edu.inacs.org The metallic nature of MoO₂ is crucial for achieving its catalytic activity in HER. researchgate.net

    Table 1: HER Performance of MoO₂-Based Catalysts
    CatalystConditionTafel Slope (mV/dec)Overpotential at 10 mA cm⁻² (mV)Rate-Determining Step
    Pristine MoO₂Acidic Medium127-Volmer ssc.edu.inacs.org
    Activated MoO₂₋ₓAcidic Medium72-Heyrovsky ssc.edu.inacs.org
    MoO₂-Ni1.0 M KOH-46- gxnu.edu.cn
    MoO₂-Ni0.5 M H₂SO₄-69- gxnu.edu.cn
    Mo₂C (for comparison)Acidic Medium-135- rsc.org
    Mo₂C (for comparison)Alkaline Medium-96- rsc.org

    The electrocatalytic nitrogen reduction reaction (NRR) presents a sustainable alternative to the energy-intensive Haber-Bosch process for ammonia (B1221849) (NH₃) synthesis. rsc.orgnih.gov MoO₂-based materials have been investigated as catalysts for NRR under ambient conditions. rsc.org A significant challenge in NRR is the low selectivity due to the competing hydrogen evolution reaction (HER), which is often more favorable in aqueous electrolytes. nih.govresearchgate.net

    To enhance NRR activity and selectivity, MoO₂ is often hybridized with other materials, such as reduced graphene oxide (RGO). rsc.org In MoO₂/RGO hybrids, the RGO support facilitates interfacial charge transport. acs.org Density functional theory (DFT) calculations have shown that such hybrids exhibit stronger electronic interactions with NRR intermediates like *N₂H compared to MoO₂ alone. rsc.org This enhanced interaction, where active Mo sites donate more electrons to the intermediate, lowers the energy barrier for the potential-determining step of the NRR process. rsc.org Another approach involves creating heterostructures, such as Mo₂C-MoO₂, which leverage a synergistic effect between the two components to promote N₂ adsorption and activation while suppressing the competing HER. nih.govacs.org The Mo₂C component shows strong N₂ adsorption, while the MoO₂ component impedes the HER process. nih.gov

    Selectivity is a critical factor, and MoO₂ catalysts have been shown to selectively produce ammonia without the formation of byproducts like hydrazine (B178648). researchgate.net The metallic character of MoO₂ is beneficial for achieving this activity. researchgate.net

    Table 2: NRR Performance of MoO₂-Based Electrocatalysts
    CatalystElectrolytePotential (V vs. RHE)NH₃ Yield Rate (μg h⁻¹ mg⁻¹)Faradaic Efficiency (%)
    MoO₂/RGO0.1 M Na₂SO₄-0.3537.46.6 rsc.org
    Mo₂C-MoO₂@RGO--0.1513.94- nih.govacs.org
    Mo₂C-MoO₂@RGO--0.10-12.72 nih.govacs.org
    Pristine MoO₂0.1 M HCl-0.302.302.40 researchgate.net

    The performance of MoO₂ as a catalyst is significantly influenced by its interaction with support materials and the dynamics of electron transfer across these interfaces. gxnu.edu.cnresearchgate.net When MoO₂ is part of a heterostructure, such as with graphitic carbon nitride (g-C₃N₄) or nickel (Ni), interfacial electron transfer plays a crucial role in enhancing catalytic activity. gxnu.edu.cnresearchgate.net For instance, in MoO₂/g-C₃N₄ composites, electrons transfer from the conduction band of g-C₃N₄ to the unfilled π* band of the metallic MoO₂. researchgate.net This charge transfer leads to an enrichment of electron density around the Mo active sites, which is vital for the catalytic process. researchgate.net Similarly, in MoO₂-Ni heterostructures, strong interfacial coupling promotes charge transfer, which is a key factor in their high HER performance across a wide pH range. gxnu.edu.cn

    Adsorption dynamics on the MoO₂ surface are fundamental to its catalytic function. Studies using density functional theory (DFT) have shown that O₂ molecules preferentially adsorb on the five-coordinated Mo top sites of the MoO₂(110) surface. rsc.org This adsorption is strong, indicating the formation of chemical bonds where electrons are transferred from the surface Mo atoms to the adsorbed molecule. nih.gov The adsorption of reactants and intermediates can induce spin polarization changes in the surface Mo atoms and can even alter the electronic properties of the surface layer. rsc.org In supported catalysts, the substrate can modulate the adsorption properties; for example, RGO as a support for MoO₂ not only improves conductivity but also promotes the interfacial charge transport necessary for the catalytic cycle. acs.org

    The catalytic activity of molybdenum dioxide is intrinsically linked to its electronic structure, specifically the interactions of its d-orbitals. researchgate.netacs.org DFT calculations reveal that MoO₂ is a metallic material, with the Fermi level located within a band dominated by molybdenum's d-orbitals. researchgate.netacs.org This metallic character is essential for facilitating electron transfer during catalytic reactions. researchgate.net

    The interaction between the Mo 4d orbitals and the O 2p orbitals is a key feature of MoO₂'s electronic structure. rsc.org Strong hybridization between these orbitals occurs in the Mo-O bonds. rsc.org When molecules adsorb onto the MoO₂ surface, their orbitals interact with the surface's d-orbitals. For example, during the HER, the adsorption of hydrogen involves interactions with the Mo d-states. The Gibbs free energy of hydrogen adsorption (ΔGн*) is a critical descriptor of HER activity, and the electronic structure of MoO₂ dictates this value. researchgate.net In heterostructures like MoO₂-Ni, the electronic structure is engineered through interfacial coupling, which modifies the d-band center and optimizes the adsorption of reaction intermediates, thereby boosting catalytic performance. gxnu.edu.cnresearchgate.net The electron transfer from a support material like g-C₃N₄ to the d-orbitals of Mo can enrich the electron density at the active sites, directly influencing the rate-determining steps of a catalytic reaction. researchgate.net

    Electrochemical Charge Storage Mechanisms in Molybdenum Dioxide

    Molybdenum dioxide is a promising electrode material for electrochemical energy storage devices like supercapacitors and batteries, owing to its high theoretical capacity and metallic conductivity. osti.govelectrochemsci.org

    Pseudocapacitance is a charge storage mechanism that involves fast, reversible Faradaic reactions occurring at or near the surface of an electrode material, bridging the gap between high-energy batteries and high-power electric double-layer capacitors. osti.govosti.gov Molybdenum dioxide exhibits pseudocapacitive behavior, particularly when synthesized as a nanomaterial. osti.gov

    In its bulk, micron-sized form, MoO₂ undergoes a reversible phase transition from monoclinic to orthorhombic upon lithium ion insertion, a process that limits its rate capability. osti.govosti.gov However, this phase transformation is suppressed in nanosized MoO₂ crystals (e.g., 15 nm). osti.govosti.gov This suppression of a first-order phase transition allows the material to behave as an extrinsic pseudocapacitor, enabling much faster charge storage kinetics. osti.govosti.gov The charge storage in nanoscale MoO₂ is characterized by sloping voltage profiles and the absence of distinct phase-change plateaus. osti.gov

    The high power capability of nanoscale MoO₂ can be further enhanced by creating hybrid materials, for instance, by growing MoO₂ nanoparticles on reduced graphene oxide (RGO) scaffolds or embedding them in a carbon matrix. osti.govrsc.org These carbon-based supports improve electronic conductivity, prevent the aggregation of MoO₂ nanoparticles, and provide better contact with the electrolyte, leading to superior specific capacitance and cycling stability. rsc.orgacs.org The charge storage mechanism in these materials is often a combination of surface redox reactions (Faradaic capacitance) and, in some cases, ion intercalation. mdpi.com

    Table 3: Pseudocapacitive Performance of MoO₂-Based Materials
    Electrode MaterialElectrolyteSpecific Capacitance (F g⁻¹)Current Density (A g⁻¹)
    MoO₂@C/CNT-1667.21 rsc.org
    MoO₂ Nanoparticles0.5 M H₂SO₄509.80.5 mdpi.com
    Hierarchical Mesoporous MoO₂ Spheres-381.00.3 mdpi.com
    Nanosized-MoO₂-~50 mAh g⁻¹ (at 20C-rate)- osti.gov
    MoO₂-RGO Hybrid-~150 mAh g⁻¹ (at 50C-rate)- osti.gov

    Faradaic Redox Reactions in Molybdenum Dioxide Energy Storage Electrodes

    The utility of molybdenum dioxide in energy storage devices, such as batteries and pseudocapacitors, is fundamentally linked to its ability to undergo efficient Faradaic redox reactions. rsc.orgwikipedia.org Unlike electrical double-layer capacitance, which involves simple charge accumulation at an interface, Faradaic processes involve charge transfer via oxidation-reduction reactions, enabling significantly higher energy storage density. researchgate.net In MoO₂ electrodes, these reactions are primarily centered on the reversible intercalation and de-intercalation of ions into its crystal lattice. rsc.org

    MoO₂ + xLi⁺ + xe⁻ ↔ LiₓMoO₂

    Initial research presumed a conversion reaction mechanism; however, comprehensive analyses using in-situ X-ray diffraction and X-ray absorption spectroscopy have revealed a more nuanced process. rsc.org During the initial discharge (lithiation), MoO₂ does not convert into metallic Mo and Li₂O. Instead, it forms an intercalated compound, Li₀.₉₈MoO₂, as lithium ions are inserted into the layered crystalline structure. rsc.org This intercalation mechanism, rather than a conversion reaction, is responsible for the initial charge storage. Upon cycling, some studies have observed a remarkable increase in capacity, suggesting the activation of additional storage mechanisms. rsc.orgnih.gov

    In the context of pseudocapacitors, the charge storage mechanism in MoO₂ also relies on surface and near-surface Faradaic reactions. The process involves the electrostimulated adsorption of cations (e.g., K⁺ from an aqueous electrolyte) onto the surface of MoO₂ particles. researchgate.net This surface redox reaction allows for rapid charge and discharge rates, characteristic of supercapacitors, while achieving higher specific capacitance than non-Faradaic carbon materials. rsc.orgresearchgate.net The metallic conductivity of MoO₂ is advantageous in this application, as it facilitates efficient electron transport to the reaction sites. rsc.org

    The electrochemical performance of MoO₂ electrodes is highly dependent on their nanostructure. Materials with high surface area and mesoporous architectures enhance the accessibility of electrolyte ions to the active material, thereby improving reaction kinetics and capacity. nih.govresearchgate.net

    Electrochemical Performance of MoO₂-Based Anodes
    Electrode MaterialTest ConditionsInitial Discharge Capacity (mAh g⁻¹)Capacity after Cycling (mAh g⁻¹)Cycle NumberReference
    Nanosized MoO₂1C rate953~1688700 rsc.org
    meso-MoO₂/MoP-NBs1 A g⁻¹Not Specified5151000 nih.govresearchgate.net

    Ionic Transport and Diffusion Processes within Molybdenum Dioxide Structures

    Efficient energy storage in molybdenum dioxide electrodes is critically dependent not only on the surface redox reactions but also on the facility of ionic transport and diffusion within the bulk material. nih.gov The rate at which ions, such as Li⁺, can move through the MoO₂ crystal lattice is a key factor determining the charge and discharge rates of a battery. rsc.orgucsd.edu

    The distorted rutile structure of MoO₂ provides pathways for ion intercalation. rsc.org However, like many transition metal oxides, MoO₂ can suffer from poor ionic conductivity and large volume variations during cycling, which can impede performance. nih.gov To address these challenges, research has focused on nanostructuring and creating composite materials. For instance, the development of mesoporous MoO₂/molybdenum phosphide (B1233454) (MoP) heterostructure nanobelts has been shown to enhance Li-ion diffusion kinetics. nih.govresearchgate.net The interface within the heterostructure is believed to improve electronic conductivity and provide more pathways for ion transport, thus boosting rate capability and cycling stability. nih.gov

    The mechanism of Li-ion storage in these advanced structures involves a combination of processes. In MoO₂/MoP composites, operando X-ray diffraction studies show that the MoO₂ component undergoes a partial conversion or intercalation reaction, while the MoP component engages in a solid solution reaction. nih.gov This combined mechanism, along with minimal changes in the crystal structure parameters during lithiation/delithiation, contributes to faster ionic diffusion and excellent structural stability. nih.gov

    Kinetic analyses, often employing techniques like the Galvanostatic Intermittent Titration Technique (GITT), are used to quantify the diffusion coefficient of ions within the electrode material. researchgate.net These studies help in understanding the relationship between the material's structure and its ion transport properties. For example, GITT analysis of meso-MoO₂/MoP-NBs reveals the Li-ion diffusion coefficient at various states of charge, providing insight into the kinetic advantages of the heterostructure design. researchgate.net While specific diffusion coefficient values for pure MoO₂ can vary widely based on morphology and measurement technique, values in related transition metal oxide systems typically range from 10⁻¹⁰ to 10⁻¹² cm² s⁻¹. sci-hub.se

    Fundamental Processes in Molybdenum Dioxide Thin Films

    Molybdenum dioxide thin films are of interest for various electronic and optical applications due to their metallic nature. epa.govrsc.orgrsc.org However, the fundamental electronic transport properties of these films can be significantly influenced by factors such as film thickness and surface chemistry.

    Thickness-Driven Insulator-to-Metal Transitions in Molybdenum Dioxide

    While many transition metal oxides exhibit a classic insulator-to-metal transition (IMT) driven by quantum confinement effects as film thickness is reduced, the behavior in MoO₂ appears to be governed by extrinsic factors, particularly surface chemistry. researchgate.netaps.orgosti.govaps.org High-quality, stoichiometric MoO₂ films with sufficient thickness (e.g., >20 nm) consistently exhibit good metallic behavior, characterized by low resistivity that decreases with temperature. epa.govrsc.orgrsc.org

    Thickness-Dependent Electronic Behavior of MoO₂ Films
    Film ThicknessObserved Electrical BehaviorDominant Conduction MechanismReference
    > 20 nmMetallicBulk MoO₂ conductivity epa.govrsc.orgrsc.orgresearchgate.net
    < 20 nmInsulatingSurface MoO₂₊ₓ layer resistance researchgate.net

    Surface Oxidation Effects on Electronic Transport in Molybdenum Dioxide Thin Films

    The electronic transport properties of MoO₂ thin films are highly sensitive to their surface oxidation state. The multiple valence states of molybdenum (from Mo⁴⁺ to Mo⁶⁺) mean that molybdenum oxides can exist in a range of compositions from metallic MoO₂ to the wide-bandgap insulator molybdenum trioxide (MoO₃). mdpi.comresearchgate.netacs.org

    When MoO₂ thin films are exposed to air, the surface naturally oxidizes, forming a thin layer of higher-valency oxides like MoO₂₊ₓ or even MoO₃. researchgate.net This phenomenon is confirmed by X-ray Photoelectron Spectroscopy (XPS), which can distinguish between the different oxidation states of molybdenum on the film's surface. mdpi.com For instance, the Mo 3d core level spectrum for Mo⁴⁺ (characteristic of MoO₂) has binding energy peaks at different positions than those for Mo⁵⁺ or Mo⁶⁺ (characteristic of sub-oxides and MoO₃, respectively). mdpi.com

    The presence of these higher oxidation states on the surface creates an insulating barrier that significantly impacts electronic transport measurements, especially in thinner films. researchgate.netresearchgate.net The transformation from MoO₂ to MoO₃ via oxidation leads to a dramatic change in electronic structure, shifting the material from a conductor to an insulator. researchgate.net This effect underscores the critical importance of controlling the surface chemistry and processing environment when fabricating MoO₂-based electronic devices. The insulating behavior observed in thinner films can be directly attributed to the increasing influence of this oxidized, high-resistance surface layer as the proportion of the conductive bulk material decreases. researchgate.net

    Applications and Functionalization of Molybdenum Dioxide Based Materials

    Electrocatalytic Applications of Molybdenum Dioxide

    The electrocatalytic potential of molybdenum dioxide stems from its electronic structure, which facilitates efficient electron transfer processes crucial for various electrochemical reactions. Its application is particularly prominent in the fields of renewable energy generation, such as hydrogen production through water splitting and ammonia (B1221849) synthesis.

    Molybdenum dioxide is recognized as a promising and cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a key component of electrochemical water splitting for hydrogen fuel production. The efficacy of MoO₂ in this role is often enhanced by forming heterostructures with other materials, which creates synergistic effects that boost catalytic activity and stability.

    For example, a MoO₂@MoS₂ heterostructure grown on carbon cloth required a low overpotential of 115 mV to achieve a current density of 10 mA cm⁻² in an acidic electrolyte (0.5 M H₂SO₄), demonstrating excellent stability for 13 hours. rsc.org Similarly, a self-supported MoO₂@Ni₂P heterostructure exhibited an even lower overpotential of just 57 mV in an alkaline environment, with a Tafel slope of 61 mV dec⁻¹, indicating favorable reaction kinetics. nih.gov These composite materials often outperform their individual components, showcasing the benefits of interface engineering in catalyst design.

    Table 1: Performance of MoO₂-Based Electrocatalysts in the Hydrogen Evolution Reaction

    Catalyst Electrolyte Overpotential @ 10 mA cm⁻² (mV) Tafel Slope (mV dec⁻¹)
    MoO₂@MoS₂/CC 0.5 M H₂SO₄ 115 -
    MoO₂@Ni₂P/CP 1.0 M KOH 57 61
    MoO₂@N/Mo–ReS₂ 1.0 M KOH 93 -

    The electrochemical nitrogen reduction reaction (NRR) presents a sustainable alternative to the conventional Haber-Bosch process for producing ammonia (NH₃), a vital chemical for fertilizers and a potential carbon-neutral energy carrier. cityu.edu.hk Mo-based materials are central to this research, inspired by the molybdenum-containing active sites in natural nitrogen-fixing enzymes. cityu.edu.hk

    While research on pure MoO₂ for NRR is still developing, studies on related molybdenum compounds highlight the potential of this material class. For instance, Mo-doped CeO₂ nanorods have been shown to significantly enhance NRR performance, achieving an ammonia yield of 10.9 μg h⁻¹ mg⁻¹cat and a Faradaic efficiency of 26.5%. bohrium.com Bimetallic oxides like CoMoO₄ have also demonstrated strong performance, with a Faradaic efficiency of 22.76% and an ammonia yield of 79.87 μmol h⁻¹ g⁻¹cat. cityu.edu.hk These findings suggest that engineering MoO₂ into similar composite or doped structures could unlock its potential as an effective NRR catalyst.

    Table 2: Performance of Molybdenum-Based Electrocatalysts in the Nitrogen Reduction Reaction

    Catalyst Electrolyte Applied Potential (V vs. RHE) NH₃ Yield Faradaic Efficiency (%)
    5%-Mo-CeO₂ NR 0.1 M Na₂SO₄ -0.45 10.9 μg h⁻¹ mg⁻¹cat 26.5 (at -0.25V)
    CoMoO₄ NR 0.1 M Na₂SO₄ - 79.87 μmol h⁻¹ g⁻¹cat 22.76

    For practical hydrogen production, bifunctional electrocatalysts capable of efficiently driving both the HER and the oxygen evolution reaction (OER) are highly sought after. MoO₂ is a key component in such systems, typically serving as the HER-active site within a larger heterostructure.

    Catalyst Application Overpotential @ 10 mA cm⁻² (mV) Cell Voltage @ 10 mA cm⁻² (V)
    MoO₂@N/Mo–ReS₂ HER (Alkaline) 93 1.54
    OER (Alkaline) 249
    NMO@g-CN-600 HER (Acidic) 148 -
    OER (Alkaline) 252

    Electrochemical Energy Storage Applications of Molybdenum Dioxide

    The unique combination of high electrical conductivity and a significant theoretical capacity makes MoO₂ a highly attractive material for next-generation electrochemical energy storage devices, including both batteries and supercapacitors.

    As an anode material for lithium-ion batteries, molybdenum dioxide offers a high theoretical specific capacity of approximately 838 mAh g⁻¹. Its energy storage mechanism involves a conversion reaction, where MoO₂ reacts with lithium ions to form metallic molybdenum and lithium oxide. A significant challenge, however, is the large volume expansion and contraction during charging and discharging, which can lead to poor cycling stability.

    To overcome this, researchers have focused on creating nanostructured MoO₂ and composites with conductive materials like graphite (B72142) oxide (GO). A MoO₂/GO composite containing 10 wt% GO demonstrated a reversible capacity of 720 mAh g⁻¹ at a current density of 100 mA g⁻¹ and maintained 560 mAh g⁻¹ at a high current density of 800 mA g⁻¹ after 30 cycles. nih.gov Another study on a composite of Nb₂O₅ and MoO₂ reported a stable reversible capacity of 514 mAh g⁻¹ at a 1C rate. researchgate.net These results highlight the effectiveness of composite engineering in harnessing the high capacity of MoO₂ while improving its durability.

    Table 4: Electrochemical Performance of MoO₂-Based Anodes for Lithium-Ion Batteries

    Anode Material Reversible Capacity Current Density Cycle Number
    MoO₂/GO (10 wt%) 720 mAh g⁻¹ 100 mA g⁻¹ 30
    MoO₂/GO (10 wt%) 560 mAh g⁻¹ 800 mA g⁻¹ 30
    Nb₂O₅:MoO₂ 514 mAh g⁻¹ 1C -

    Molybdenum dioxide is also a promising material for supercapacitors, particularly for pseudocapacitors, which store charge via fast and reversible surface redox reactions. This mechanism allows MoO₂ to achieve significantly higher energy storage density than traditional carbon-based supercapacitors.

    The performance of MoO₂ in supercapacitors is heavily dependent on its morphology. Hierarchical mesoporous MoO₂ nanospheres have been synthesized that exhibit a specific surface area of 29.5 m² g⁻¹, leading to a high specific capacitance of 381.0 F g⁻¹ at a current density of 0.3 A g⁻¹. encyclopedia.pub In another approach, incorporating amorphous domains into MoO₂ nanosheets resulted in a device that retained 85% of its capacitance after 4000 cycles. researchgate.net These studies demonstrate that tuning the nanostructure of MoO₂ is a key strategy for developing high-performance supercapacitors with both high capacitance and long cycle life.

    Table 5: Performance of MoO₂-Based Electrodes in Supercapacitors

    Electrode Material Structure Specific Capacitance Capacitance Retention
    MoO₂ Hierarchical mesoporous spheres 381.0 F g⁻¹ at 0.3 A g⁻¹ -
    MoO₂ Nanosheets with amorphous domains - 85% after 4000 cycles

    Electrode Materials for Magnesium-Ion and Sodium-Ion Batteries

    The search for alternative energy storage systems to lithium-ion batteries has highlighted the potential of sodium-ion batteries (SIBs) and magnesium-ion batteries (MIBs), owing to the natural abundance and low cost of sodium and magnesium. Molybdenum dioxide has been investigated as a promising anode material for these systems due to its high theoretical capacity and stability.

    For sodium-ion batteries, MoO₂ offers a high theoretical specific capacity of approximately 840 mAh g⁻¹ acs.org. Research on MoO₂ nanosheets embedded in an amorphous carbon matrix (MoO₂/C) has demonstrated strong electrochemical performance. Such composite materials provide efficient ion transport channels and can accommodate the volume changes that occur during the insertion and extraction of sodium ions acs.org. In one study, a MoO₂/C nanosheet anode delivered a stable discharge/charge capacity of 367.8/367.0 mAh g⁻¹ after 100 cycles at a current density of 50 mA g⁻¹, with a high coulombic efficiency of 99.4% acs.org. These characteristics, along with its low electrical resistivity and high thermal stability, position MoO₂ as an attractive anode candidate for SIBs acs.orgrsc.org.

    While specific research on MoO₂ for magnesium-ion batteries is less prevalent, studies on other molybdenum oxides, such as microporous molybdenum-vanadium oxides, have shown promise. These materials can intercalate Mg²⁺ ions, achieving some of the highest capacities reported for magnesium-based batteries, suggesting that oxide-based frameworks containing molybdenum are a viable path forward researchgate.net. The exploration of molybdenum-based compounds continues to be a key area of research for developing high-performance MIBs researchgate.netresearchgate.net.

    Table 1: Electrochemical Performance of MoO₂/C Anode in Sodium-Ion Batteries

    Parameter Value Source
    Theoretical Specific Capacity ~840 mAh g⁻¹ acs.org
    Reversible Capacity (after 100 cycles) 367.0 mAh g⁻¹ acs.org
    Current Density 50 mA g⁻¹ acs.org
    Coulombic Efficiency (after 100 cycles) 99.4% acs.org

    Photocatalytic Applications of Molybdenum Dioxide

    While molybdenum-based compounds like molybdenum disulfide (MoS₂) and molybdenum trioxide (MoO₃) are widely recognized for their photocatalytic activities, the application of pure molybdenum dioxide as a primary photocatalyst is less documented. However, the incorporation of molybdenum ions into other photocatalytic systems has been shown to significantly enhance their performance.

    Studies on molybdenum-doped titanium dioxide (TiO₂) have revealed that the presence of Mo⁵⁺/Mo⁶⁺ ions can substantially improve photocatalytic activity under both UV and visible light acs.org. Doping TiO₂ with molybdenum extends its light absorption into the visible spectrum and can enhance the degradation of organic pollutants like Orange II dye acs.org. A concentration of approximately 1.38% molybdenum in titania was found to yield the highest catalytic activity acs.org. This enhancement is attributed to a shift in the band gap to the visible region, which allows for the absorption of more photons acs.org. This suggests that the electronic properties of molybdenum oxides can play a crucial role in boosting the efficiency of photocatalytic systems.

    Advanced Thin Film Device Integration of Molybdenum Dioxide

    The unique properties of MoO₂ make it highly suitable for integration into various thin-film electronic devices, where it serves as a high-performance electrode material.

    In the quest to scale down Dynamic Random Access Memory (DRAM) cells for higher memory density, molybdenum dioxide has emerged as a superior alternative to conventional electrode materials like titanium nitride (TiN) mdpi.com. MoO₂ is a promising candidate for DRAM capacitor electrodes due to its combination of low resistivity, a high work function, and excellent chemical and thermal stability mdpi.comscitechdaily.comnih.gov.

    Thin films of MoO₂ exhibit very low resistivity, with values reported as low as 1.5 × 10⁻⁴ ohm·cm, which is sufficient for electrode applications scitechdaily.com. Furthermore, MoO₂ possesses a high work function, with reported values ranging from over 5 eV to greater than 6 eV, which helps in reducing leakage currents mdpi.comscitechdaily.comnih.gov. A key advantage of MoO₂ is its structural compatibility with rutile titanium dioxide (TiO₂), a high-k dielectric material. The use of a MoO₂ electrode induces the formation of a high-quality rutile TiO₂ layer at relatively low temperatures, leading to capacitors with exceptionally high dielectric constants of up to 150 scitechdaily.comnih.gov. This structural and chemical stability is maintained even after annealing processes, addressing a critical instability issue seen in other noble metal oxide electrodes scitechdaily.comnih.gov.

    Table 2: Properties of Molybdenum Dioxide for DRAM Applications

    Property Reported Value(s) Significance Source(s)
    Resistivity 1.5 × 10⁻⁴ ohm·cm Low resistance for efficient operation scitechdaily.com
    Work Function >5 eV; >6 eV; 5.5 eV Reduces leakage current in capacitors mdpi.comscitechdaily.comnih.gov
    Thermal Stability Stable after annealing at 400°C Robustness during device fabrication scitechdaily.comnih.gov
    Induced Dielectric Constant (Rutile TiO₂) 136 to 150 Enables higher capacitance density mdpi.comnih.gov

    Molybdenum is a favored material for back contacts in chalcogenide-based thin-film solar cells due to its thermal robustness and chemical stability during the high-temperature deposition of the photo-absorber layer azonano.commdpi.com. When molybdenum oxide (MoOₓ) films are used, they often consist of a mixture of metallic Mo, MoO₂, and MoO₃ nih.gov.

    The application of MoO₂ nanostructures is a growing area of interest in optoelectronics. Metallic MoO₂ nanosheets have been successfully fabricated and utilized as high-performance electrode contacts for p-type 2D transistors, which are fundamental components of advanced electronic devices rsdjournal.org.

    These MoO₂ nanosheets exhibit exceptional electrical conductivity of 8.4 × 10⁴ S m⁻¹ and a high work function of approximately 5.1 eV, making them highly suitable for making contact with p-type 2D semiconductors like tungsten diselenide (WSe₂) rsdjournal.org. When used as the electrode in a WSe₂ transistor, MoO₂ nanosheets led to a tenfold increase in the field-effect mobility, reaching 92.0 cm² V⁻¹ s⁻¹ rsdjournal.org. This demonstrates the potential of MoO₂ nanostructures to overcome challenges in electrode interface engineering and improve the performance of next-generation optoelectronic devices rsdjournal.org.

    Heterostructure Design and Performance Enhancement in Molybdenum Dioxide Systems

    Designing heterostructures that combine MoO₂ with other materials is an effective strategy to enhance performance in various applications by leveraging synergistic effects at the material interface. These interfaces often possess unique electronic properties that facilitate charge transfer and create active sites.

    Examples of such systems include:

    MoC-MoO₂ Heterojunctions: These composites have demonstrated outstanding performance in oxidative desulfurization, where the synergy within the heterojunction structure and strong electron-donating properties from a support material enhance catalytic efficiency researchgate.net.

    Mo@MoO₂ Nanosheets: A core-shell architecture featuring a metallic Mo core and a MoO₂ shell has been shown to be a high-performance electrode material for supercapacitors. The distinct heterointerface enhances the transfer and diffusion of ions and electrons, leading to better energy storage performance.

    Mo₂C@MoOₓ Heterostructures: The interface between molybdenum carbide and molybdenum oxide can generate metal-semiconductor mixing energy bands. Under laser irradiation, this promotes the generation of electron-hole pairs and facilitates charge transfer to molecules, significantly boosting performance in applications like surface-enhanced Raman scattering (SERS).

    This approach of creating heterostructures provides a versatile method for constructing advanced materials with tailored properties for catalysis, energy storage, and beyond.

    Molybdenum Dioxide-Based Heterostructures for Enhanced Functionality

    The creation of heterostructures, where MoO₂ is combined with other materials at the nanoscale, has led to novel functionalities and improved performance in various fields, most notably in electrocatalysis and energy storage. These enhancements are often attributed to the unique electronic and structural properties that arise at the interface between the different materials.

    MoS₂/MoO₂: The heterostructure of molybdenum disulfide (MoS₂) and MoO₂ has shown considerable promise, particularly for the hydrogen evolution reaction (HER). The combination of metallic MoO₂ with the layered semiconductor MoS₂ creates a synergistic effect that enhances electrocatalytic activity. For instance, MoO₂@MoS₂ heterostructures grown in situ on carbon cloth have demonstrated excellent HER activity with a low overpotential of 115 mV at a current density of 10 mA cm⁻² in an acidic medium. rsc.org This improved performance is ascribed to the synergistic effect between the two components, which facilitates better electrical conductivity than MoS₂ alone and provides a greater number of active sites. rsc.org

    MoO₂-Ni: The combination of MoO₂ with nickel (Ni) has been explored for applications in both energy storage and electrocatalysis. A ternary MoO₂/Ni/C hybrid with a three-dimensional flower-like structure has been successfully synthesized for use as a high-performance anode in lithium-ion batteries. In this composite, the carbon coating enhances the electrical conductivity and acts as a buffer to mitigate the volumetric expansion of MoO₂, leading to a high lithium storage capacity.

    MoC/MoO₂: Heterostructures of molybdenum carbide (MoC) and MoO₂ have been investigated for their synergistic effects in electrocatalysis, particularly for the nitrogen reduction reaction (NRR). Mo₂C-MoO₂ heterostructure quantum dots have been shown to be efficient catalysts for the electrocatalytic production of ammonia. The synergy between Mo₂C and MoO₂ promotes the adsorption and activation of nitrogen while simultaneously suppressing the competing hydrogen evolution reaction. nih.gov This results in a high ammonia yield rate and Faradaic efficiency. nih.gov Density functional theory (DFT) calculations have revealed that the Mo₂C surface has a strong nitrogen adsorption energy, which is crucial for enhancing the NRR performance. nih.gov

    MoO₂/WO₂: The heterostructure formed between molybdenum dioxide and tungsten dioxide (WO₂) has been shown to be a highly efficient electrocatalyst for the hydrogen evolution reaction. The interface between MoO₂ and WO₂ facilitates a spontaneous electron redistribution, creating a built-in electric field. This field promotes water adsorption, optimizes the adsorption energy of hydrogen intermediates, and enhances charge transfer efficiency, all of which contribute to a higher intrinsic HER activity.

    The table below summarizes the enhanced functionalities of these MoO₂-based heterostructures.

    HeterostructureApplication AreaEnhanced FunctionalityKey Performance Metric
    MoS₂/MoO₂ Electrocatalysis (HER)Improved electrical conductivity, increased active sitesLow overpotential of 115 mV at 10 mA cm⁻²
    MoN/MoO₂ Energy Storage (LIBs)Enhanced ion/electron migration, improved structural stabilityHigh capacity and long cycle life
    MoO₂-Ni Energy Storage (LIBs)Enhanced electrical conductivity, buffered volume expansionHigh lithium storage capacity
    MoC/MoO₂ Electrocatalysis (NRR)Promoted N₂ adsorption and activation, suppressed HERHigh NH₃ yield rate and Faradaic efficiency
    MoO₂/WO₂ Electrocatalysis (HER)Optimized hydrogen adsorption energy, enhanced charge transferSuperior catalytic HER performance

    Synergistic Effects in Molybdenum Dioxide Hybrid Architectures

    The enhanced performance of molybdenum dioxide hybrid architectures stems from the synergistic interplay between MoO₂ and the other components. These effects are multifaceted and can be broadly categorized into electronic, structural, and catalytic synergies.

    Electronic Synergy: The formation of heterointerfaces in MoO₂-based hybrids leads to a redistribution of charge at the interface. This creates a built-in electric field that can significantly influence the material's electronic properties. For example, in MoO₂/WO₂ heterostructures, the work function difference between the two materials drives electron transfer, which in turn optimizes the binding energy of key intermediates in electrocatalytic reactions, such as the hydrogen evolution reaction. Similarly, in MoO₃–MoO₂@NiMo heterostructures, the interface's synergetic effect contributes to Pt-like activity for the HER across a wide pH range. rsc.org

    The table below provides a summary of the synergistic effects in MoO₂ hybrid architectures.

    Synergistic EffectMechanismConsequenceExample
    Electronic Charge redistribution at the heterointerface, creation of a built-in electric field.Optimized binding energies of reaction intermediates, enhanced charge transfer kinetics.MoO₂/WO₂ for HER
    Structural Encapsulation in conductive and flexible matrices, creation of porous architectures.Improved electrical conductivity, buffered volume expansion, enhanced accessibility of active sites.MoO₂/Graphene for LIBs
    Catalytic Different components facilitate different steps of a multi-step reaction.Enhanced overall reaction rate and selectivity, suppression of side reactions.Mo₂C-MoO₂ for NRR

    Future Perspectives and Emerging Research Directions for Molybdenum Dioxide

    Rational Design of Molybdenum Dioxide Nanostructures for Targeted Functionality

    The rational design of nanomaterials involves the deliberate control of their size, shape, and structure to achieve specific, targeted functionalities. mdpi.com For Molybdenum Dioxide (MoO₂), this approach is crucial for optimizing its performance in various applications. By tailoring the architecture of MoO₂ at the nanoscale, researchers can enhance properties like catalytic activity, electrochemical performance, and sensor sensitivity. ssc.edu.inrsc.org

    A key strategy in the rational design of MoO₂ is the synthesis of various nanostructures, from one-dimensional (1D) nanowires and nanobelts to three-dimensional (3D) hierarchical assemblies. rsc.orgwhut.edu.cn For instance, MoO₂ nanowires have been produced by reducing Molybdenum Trioxide (MoO₃) precursors, a method that allows for structural transformation while maintaining the one-dimensional morphology. whut.edu.cn The ability to control morphology is critical; for example, in electrochemical applications, different nanostructures offer unique advantages. A systematic study demonstrated that by varying synthesis conditions, such as the addition of nitric acid, the morphology of MoO₂ nanostructures could be tuned from discs to other diverse shapes. ssc.edu.in

    The targeted functionality of these nanostructures is often application-specific. In catalysis, the high surface area and exposed active sites of hierarchical MoO₂/carbon composites, with morphologies described as "strawberry-like" or "core-shell," have shown promise as precursors for hydrodesulfurization (HDS) catalysts. nih.gov The performance of these catalysts was directly correlated with the crystal size, highlighting how structural control at the nanoscale can modify activity and stability. nih.gov Similarly, for energy storage in supercapacitors, the vertical two-dimensional geometry of Mo@MoO₂ core-shell nanosheets provides superior conductivity and pseudocapacitance, leading to excellent long-cycle stability. mdpi.com

    The table below summarizes how different synthesis parameters can be tuned to achieve specific MoO₂ nanostructures and their resulting functionalities.

    Synthesis ParameterResulting NanostructureTargeted FunctionalityResearch Finding
    Addition of Nitric AcidDiverse morphologies (discs, etc.)Electrocatalysis (HER)Competitive effect of nitric and citric acid directs the final shape of the nanostructure. ssc.edu.in
    Hydrothermal CarbonizationHierarchical MoO₂/C compositesHydrodesulfurization (HDS)Morphology can be fine-tuned by varying reaction time and precursor ratios. nih.gov
    Hydrogen Reduction of MoO₃MoO₂ nanowiresField Emission, SensorsStructural transformation from MoO₃ to MoO₂ can be controlled. whut.edu.cn
    Thermal Evaporating Vapor DepositionMo@MoO₂ core-shell nanosheetsSupercapacitorsVertical 2D geometry enhances charge transfer and structural integrity. mdpi.com

    Ultimately, a deeper understanding of the relationship between a nanoparticle's structure and its biological or chemical activity is essential for the rational design of optimized nanomaterials for any given application. mdpi.com

    Advanced Computational Materials Design for Molybdenum Dioxide Systems

    Advanced computational methods, particularly those based on first-principles density functional theory (DFT), are becoming indispensable tools for accelerating the discovery and design of new materials. materialsciencejournal.org These techniques allow researchers to predict the structural, electronic, and optical properties of materials like MoO₂ before they are synthesized in a laboratory. researchgate.net This computational-first approach enables high-throughput screening of numerous compositions and structures to identify promising candidates for specific applications. materialsciencejournal.org

    For MoO₂ systems, computational modeling can provide insights into fundamental properties. For example, DFT calculations can be used to determine the electronic band gap and predict how it might be tuned by creating heterostructures with other nanomaterials. materialsciencejournal.org The Materials Project, a computational database, indicates that tetragonal MoO₂ features Mo⁴⁺ bonded to six O²⁻ atoms, forming a network of corner and edge-sharing MoO₆ octahedra, and provides calculated bond lengths. materialsproject.org

    Reactive molecular dynamics (RMD) simulations are another powerful computational tool, particularly for understanding synthesis processes. RMD has been used to model the initial sulfidation of MoO₃ surfaces to form Molybdenum Disulfide (MoS₂), a process where MoO₂ is a key intermediate. acs.orgresearchgate.net These simulations can identify complex, multi-step reaction pathways, such as the self-reduction of the MoO₃ surface and the subsequent sulfidation of the reduced surface, providing atomic-level details that are difficult to observe experimentally. acs.org

    Machine learning (ML) is also emerging as a transformative approach in materials design. By training ML algorithms on existing experimental and computational datasets, researchers can create models that rapidly predict material properties like conductivity, bandgap, and catalytic activity. materialsciencejournal.org This data-driven strategy facilitates high-throughput screening and optimization, significantly speeding up the discovery of new MoO₂-based materials with enhanced performance. materialsciencejournal.org For instance, ML models have been developed to predict Ca-ion mobility in potential cathode materials, including oxides, by analyzing migration pathways calculated from DFT. materialsproject.org

    The synergy between these computational techniques offers a powerful platform for designing the next generation of MoO₂ materials.

    Computational TechniqueApplication in MoO₂ SystemsKey Insights
    Density Functional Theory (DFT)Prediction of electronic and structural propertiesCalculation of band structures, bond lengths, and crystal stability. materialsciencejournal.orgmaterialsproject.org
    Reactive Molecular Dynamics (RMD)Simulation of synthesis and reaction mechanismsIdentification of atomic-level processes during the transformation of MoO₃ to MoS₂ via MoO₂. acs.org
    Machine Learning (ML)High-throughput screening and property predictionRapid identification of promising compositions and structures for applications like catalysis and energy storage. materialsciencejournal.orgmaterialsproject.org

    Further In-situ and Operando Studies for Deeper Mechanistic Understanding of Molybdenum Dioxide Processes

    To fully understand and optimize the performance of Molybdenum Dioxide (MoO₂) in applications like catalysis and energy storage, it is crucial to observe how the material behaves under actual working conditions. In-situ (in place) and operando (at work) characterization techniques are powerful methods that allow scientists to monitor the structural and chemical changes in MoO₂ in real-time. rsc.org These studies provide invaluable insights into reaction mechanisms, active sites, and degradation pathways that cannot be obtained from conventional ex-situ analysis. mdpi.com

    Several spectroscopic and diffraction techniques are employed for these advanced studies. For instance, in-situ X-ray diffraction (XRD) was used to investigate the reduction of Molybdenum Trioxide (MoO₃) to MoO₂, a critical step in molybdenum production. nih.gov This study revealed how factors like heating rate and hydrogen flow influence the reaction, identifying intermediate phases such as γ-Mo₄O₁₁ only at high heating rates. nih.gov In-situ Raman spectroscopy is another key technique, particularly for studying catalytic processes. It can provide information about the degree of reduction of the molybdenum oxide catalyst during a reaction, which is directly linked to its conversion and selectivity performance. mpg.de A resonance Raman effect has been proven for MoO₂, meaning the Raman signal intensity can provide information about the material's reduction state. mpg.de

    Operando X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) are used to probe the electronic state and surface chemistry of materials during operation. stanford.edu These techniques can reveal the dynamic behavior of materials, such as the role of molybdenum oxides in promoting the thermal oxidation of Molybdenum Disulfide (MoS₂) monolayers. stanford.edu The development of these in-situ and operando methods is critical for establishing clear structure-property relationships, which are essential for the rational design of better materials. rsc.org

    The table below highlights key findings from in-situ and operando studies of molybdenum oxide systems.

    TechniqueProcess StudiedKey Mechanistic Finding
    In-situ X-ray Diffraction (XRD)Reduction of MoO₃ to MoO₂Intermediate phases (e.g., γ-Mo₄O₁₁) are dependent on the heating rate. nih.gov
    In-situ Raman SpectroscopyPropene partial oxidation over MoOₓThe catalytic performance is a function of the degree of reduction of the catalyst. mpg.de
    Operando X-ray Absorption Spectroscopy (XAS)Thermal oxidation of MoS₂Intrinsic molybdenum oxide particles promote the oxidation of MoS₂ monolayers at lower temperatures. stanford.edu
    In-situ Infrared SpectroscopyCO oxidationCan be used to detect exposed metal atoms and monitor the stability of the material's structure during reaction. mdpi.com

    The continued development and application of these advanced characterization tools will be instrumental in deepening the mechanistic understanding of MoO₂ processes, paving the way for more efficient and stable catalysts, batteries, and electronic devices. materialsciencejournal.orgrsc.org

    Development of Novel Molybdenum Dioxide-Based Heterostructures and Composites

    Creating heterostructures and composites by combining Molybdenum Dioxide (MoO₂) with other materials is a highly effective strategy to enhance its intrinsic properties and unlock new functionalities. This approach leverages the synergistic effects between different components to create materials with superior performance compared to their individual counterparts. mdpi.comacs.org

    One prominent area of research is the development of MoO₂/carbon composites. These materials have been synthesized with various morphologies, including core-shell and strawberry-like structures, by using glucose as a carbon precursor. nih.gov The carbon matrix not only improves the electrical conductivity but also provides a robust support for the MoO₂ nanoparticles, which is beneficial for applications in catalysis and energy storage. nih.gov Subsequent transformations of these composites under different atmospheres (air or nitrogen) can lead to other interesting structures like hollow MoO₃ microspheres or urchin-like MoO₂/C composites, demonstrating their versatility as precursors. nih.gov

    Another innovative approach is the fabrication of core-shell structures, such as Mo@MoO₂ nanosheets. mdpi.com In this architecture, a metallic molybdenum (Mo) core is coated with a MoO₂ shell. This design offers excellent long-cycle stability in supercapacitors due to the high conductivity of the Mo core and the pseudocapacitive contribution of the MoO₂ shell. mdpi.com The combination enhances both charge storage capacity and charge transfer speed. mdpi.com

    Furthermore, forming heterojunctions between MoO₂ and other compounds can create unique electronic properties at the interface. For example, a composite catalyst featuring ultrasmall Molybdenum Carbide-Molybdenum Dioxide (MoC-MoO₂) heterojunctions dispersed on nitrogen-doped reduced graphene oxide has demonstrated exceptional performance in oxidative desulfurization. acs.org The synergy within the MoC-MoO₂ heterojunction, combined with the conductive support, was credited for the catalyst's high efficiency and stability. acs.org Similarly, heterostructures combining MoO₂ with Molybdenum Disulfide (MoS₂) have been fabricated, offering tunable properties for applications in optoelectronics. mpg.de

    The development of these novel heterostructures and composites is a key future direction, promising to expand the application scope of MoO₂ significantly.

    Heterostructure/CompositeComponentsSynthesis MethodEnhanced Property/Application
    MoO₂/C nano/microcompositesMoO₂, CarbonHydrothermal carbonizationPrecursors for hydrodesulfurization (HDS) catalysts. nih.gov
    Mo@MoO₂ nanosheetsMo (core), MoO₂ (shell)Thermal evaporating vapor depositionHigh-performance supercapacitors with long cycling life. mdpi.com
    MoC-MoO₂@NCrGOMoC, MoO₂, N-doped reduced graphene oxideIn-situ annealingOxidative desulfurization of fuel oils. acs.org
    MoS₂/MoO₂ hybrid nanoribbonsMoS₂, MoO₂Controlled sulfidation of MoO₃Optoelectronics and water treatment. mpg.de

    Q & A

    Q. What are the key considerations in designing a synthesis protocol for molybdenum(IV) oxide complexes?

    To synthesize molybdenum(IV)-oxygen complexes, researchers must select precursors (e.g., ammonium molybdate derivatives) and control reaction conditions (e.g., inert atmosphere, temperature, and pH). For example, dehydration-driven cyclization reactions using Mo(IV) sulfides and quinoxaline derivatives can yield structurally defined complexes. Purity is verified via elemental analysis, X-ray crystallography, and spectroscopic techniques (e.g., IR, UV-Vis). Low yields may arise from side reactions or ligand instability, necessitating iterative optimization of stoichiometry and solvent systems .

    Q. Which analytical techniques are most effective for characterizing the structural properties of molybdenum(IV)-oxygen compounds?

    X-ray crystallography is critical for resolving bond lengths and coordination geometries, particularly in complexes with asymmetric dithiolene ligands. Resonance Raman spectroscopy complements this by identifying ligand-specific vibrational modes (e.g., S–S or Mo–O stretches). Infrared spectroscopy can detect oxygenated intermediates, while cyclic voltammetry reveals redox-active sites. Cross-referencing these datasets ensures structural accuracy .

    Q. How does the oxidation state of molybdenum in oxide compounds affect their stability and reactivity?

    Mo(IV) in oxide systems often exhibits intermediate redox activity, balancing between Mo(III) (reducing) and Mo(VI) (oxidizing). Stability is influenced by ligand field strength and coordination geometry. For instance, tetrahedral MoO₂²⁻ species may disproportionate under acidic conditions, while octahedral complexes with chelating ligands (e.g., dithiolenes) resist oxidation. Thermogravimetric analysis (TGA) and controlled-potential electrolysis are used to assess stability .

    Advanced Research Questions

    Q. How can density functional theory (DFT) calculations complement experimental data in studying the electronic properties of molybdenum-oxygen complexes?

    DFT models simulate electronic structures to assign oxidation states and identify redox-active orbitals. For example, in Mo(IV)-dithiolene systems, DFT can differentiate metal-centered vs. ligand-centered electron transitions observed in UV-Vis spectra. Charge distribution analysis helps explain asymmetric ligand behavior, while frontier molecular orbital (FMO) calculations predict reactivity toward substrates like O₂ .

    Q. What strategies can be employed to analyze and reconcile discrepancies in redox behavior observed in molybdenum(IV) oxide systems under varying experimental conditions?

    Contradictions in redox data (e.g., conflicting E₁/₂ values) may arise from solvent effects, counterion interactions, or ligand non-innocence. Researchers should:

    • Perform controlled experiments with standardized conditions (e.g., fixed ionic strength).
    • Use combined techniques (EPR for paramagnetic intermediates, XANES for oxidation state validation).
    • Compare results with structurally analogous complexes to isolate variables .

    Q. In studies involving non-innocent ligands in molybdenum-oxygen complexes, how can researchers differentiate ligand-centered vs. metal-centered redox processes?

    Ligand non-innocence is probed via isotopic labeling (e.g., deuterated ligands in resonance Raman), spin density maps from EPR, and comparative DFT studies. For example, in Mo(S₂BMOQO) complexes, sulfur K-edge XAS can quantify ligand radical character, while Mulliken population analysis identifies electron transfer pathways during oxidation .

    Q. How do steric and electronic ligand modifications influence the catalytic activity of molybdenum(IV)-oxygen systems in oxygen-transfer reactions?

    Steric bulk (e.g., tris(pyrazolyl)borate ligands) can hinder substrate access but enhance metal-center electronic tuning. Electronic effects are assessed via Hammett plots or substituent-dependent kinetic studies. Catalytic cycles are mapped using stopped-flow spectroscopy and isotopic tracer experiments (e.g., ¹⁸O labeling) to track oxygen transfer efficiency .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.